EML 425
説明
Structure
3D Structure
特性
IUPAC Name |
1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQBJDYUPNAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EML4-ALK Fusion Oncogene: A Comprehensive Technical Guide to its Discovery, Synthesis, and Core Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the EML4-ALK fusion oncogene in a subset of non-small cell lung cancer (NSCLC) patients has revolutionized the therapeutic landscape for this disease, heralding an era of personalized medicine. This technical guide provides an in-depth exploration of the discovery of EML4-ALK, the molecular mechanisms underlying its synthesis, and the constitutively active signaling pathways that drive its oncogenic activity. We present detailed experimental protocols for the detection of this fusion, quantitative data on its variants and inhibitor sensitivities, and visual representations of its core signaling pathways to serve as a comprehensive resource for the scientific community.
Discovery and Genetic Synthesis of the EML4-ALK Fusion
The EML4-ALK fusion gene was first identified in 2007 in a patient with NSCLC.[1] It arises from a small inversion within the short arm of chromosome 2, leading to the fusion of the 5' end of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the 3' end of the anaplastic lymphoma kinase (ALK) gene.[1] This genetic rearrangement results in the expression of a chimeric protein with potent oncogenic properties.
The fusion event leads to the constitutive, ligand-independent dimerization and activation of the ALK tyrosine kinase domain. This is driven by the coiled-coil domain within the N-terminal portion of EML4, which facilitates self-dimerization.[1] The result is the aberrant and continuous activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.
Variants of the EML4-ALK Fusion
Multiple variants of the EML4-ALK fusion have been identified, differing in the breakpoint within the EML4 gene.[1][2] These variants are designated by the exon of EML4 that fuses to exon 20 of ALK. The most common variants are V1 (fusion of EML4 exon 13 to ALK exon 20) and V3a/b (fusion of EML4 exon 6 to ALK exon 20).[1] The specific variant can influence protein stability, subcellular localization, and sensitivity to ALK inhibitors.
Quantitative Data on EML4-ALK
Frequency of Common EML4-ALK Variants in NSCLC
| Variant | Frequency in ALK-positive NSCLC | Reference |
| Variant 1 (E13;A20) | ~33% | [1] |
| Variant 2 (E20;A20) | ~10% | [1] |
| Variant 3a/b (E6;A20) | ~29% | [1] |
Inhibitor Sensitivity of EML4-ALK Positive Cell Lines
| Cell Line | EML4-ALK Variant | Inhibitor | IC50 | Reference |
| H3122 | Variant 1 | Crizotinib | 300 nM | [3] |
| H2228 | Variant 3a/b | Crizotinib | 900 nM | [3] |
| H3122 | Variant 1 | NMS-E628 | More potent than Crizotinib | [3] |
| H2228 | Variant 3a/b | NMS-E628 | More potent than Crizotinib | [3] |
Core Signaling Pathways Activated by EML4-ALK
The EML4-ALK fusion protein activates several key downstream signaling pathways that are crucial for its oncogenic function. These include the PI3K-AKT, RAS-MAPK/ERK, and JAK-STAT pathways.[1][3][4][5]
Caption: EML4-ALK downstream signaling pathways.
Experimental Protocols for EML4-ALK Detection
The accurate detection of EML4-ALK rearrangements is critical for guiding therapeutic decisions. Several methodologies are employed, each with its own advantages and limitations.
Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting ALK gene rearrangements.
-
Principle: Utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly used, where probes of different colors flank the ALK breakpoint region. In a normal cell, the probes are co-localized, producing a fusion signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct signals.
-
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a protease solution to digest proteins and allow probe penetration.
-
Probe Hybridization: The ALK break-apart probe is applied to the slides and incubated overnight at 37°C in a humidified chamber to allow hybridization.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade medium.
-
Analysis: Slides are visualized using a fluorescence microscope. A positive result is typically defined as >15% of tumor cells showing split signals or an isolated red signal.
-
Immunohistochemistry (IHC)
IHC detects the expression of the ALK protein.
-
Principle: Uses antibodies that specifically bind to the ALK protein. The antibody-protein complex is then visualized using a chromogenic or fluorescent detection system.
-
Methodology:
-
Sample Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ALK protein.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB).
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted.
-
Analysis: Staining intensity and the percentage of positive tumor cells are evaluated. A binary scoring system (positive/negative) or a semi-quantitative scoring system is often used.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR detects the EML4-ALK fusion transcript.
-
Principle: RNA is extracted from the tumor sample and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that are specific for the EML4 and ALK portions of the fusion transcript. The presence of a PCR product of the expected size indicates the presence of the fusion.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from fresh, frozen, or FFPE tumor tissue.
-
Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is amplified using primers designed to span the EML4-ALK fusion junction.
-
Detection: The PCR products are visualized by gel electrophoresis or real-time PCR.
-
Sequencing: The identity of the PCR product can be confirmed by Sanger sequencing.
-
Caption: Diagnostic workflow for EML4-ALK detection.
Conclusion
The discovery of the EML4-ALK fusion oncogene has significantly impacted the management of NSCLC, providing a molecular target for highly effective therapies. A thorough understanding of its molecular synthesis, the intricacies of its signaling pathways, and the nuances of its detection are paramount for both basic research and clinical practice. This guide provides a foundational resource for professionals dedicated to advancing the understanding and treatment of ALK-rearranged cancers.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Effects of the EML4-ALK Fusion Oncoprotein
Disclaimer: Initial searches for "EML 425" did not yield any specific biological compound. However, due to the similarity in nomenclature, this technical guide focuses on the well-researched and clinically significant EML4-ALK fusion oncoprotein , a key driver in a subset of non-small cell lung cancer (NSCLC).
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological effects of EML4-ALK, the mechanism of action of its inhibitors, and detailed experimental protocols.
Core Concepts
The EML4-ALK fusion gene is the result of a chromosomal inversion on the short arm of chromosome 2, leading to the fusion of the EML4 (echinoderm microtubule-associated protein-like 4) gene with the ALK (anaplastic lymphoma kinase) gene.[1][2][3] This results in the expression of a chimeric protein with a constitutively active ALK tyrosine kinase domain.[1][4][5] This aberrant kinase activity is a key driver of oncogenesis in the lung cancer cells that harbor it.[1][5][6]
The fusion protein's N-terminal portion, derived from EML4, contains a coiled-coil domain that mediates constitutive dimerization and activation of the ALK kinase domain.[5] This ligand-independent activation leads to the autophosphorylation of the kinase and subsequent downstream signaling cascades that promote cell proliferation, survival, and migration.[3][5]
Signaling Pathways
The constitutive activation of the EML4-ALK fusion protein triggers several downstream signaling pathways crucial for tumor growth and survival. The primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[3][7][8]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway is associated with cell proliferation.[3] The EML4 portion of the fusion protein is necessary for the specific activation of RAS, leading to the phosphorylation of ERK.[3]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and proliferation.[8] Inhibition of ALK has been shown to suppress AKT phosphorylation.[7]
-
JAK-STAT Pathway: The EML4-ALK fusion protein also activates STAT3, which in turn promotes the anti-apoptotic capabilities of the tumor by activating mTOR signaling.[3][5]
These signaling cascades collectively contribute to the malignant phenotype of EML4-ALK positive NSCLC.
Caption: Downstream signaling pathways activated by the EML4-ALK fusion oncoprotein.
Biological Effects of EML4-ALK and its Inhibition
The constitutive signaling from EML4-ALK leads to several key biological effects that drive tumorigenesis:
-
Increased Cell Proliferation and Survival: The activation of the RAS/ERK and PI3K/AKT/mTOR pathways promotes uncontrolled cell division and inhibits apoptosis.[3][9]
-
Cell Transformation: Expression of the EML4-ALK fusion protein can transform non-cancerous cells, enabling them to form tumors in vivo.[5]
-
Angiogenesis: Some studies suggest that inhibitors of ALK may also exert their effects by inhibiting the formation of new blood vessels in tumors.[1]
Several tyrosine kinase inhibitors (TKIs) have been developed to target the aberrant ALK activity in EML4-ALK positive NSCLC. These inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[1][4] This leads to cell cycle arrest and apoptosis in tumor cells dependent on ALK signaling.[9]
Table 1: Summary of Key EML4-ALK Inhibitors and their Biological Effects
| Inhibitor | Generation | Key Biological Effects | Notes |
| Crizotinib | First | Inhibits ALK, c-Met, and ROS1 tyrosine kinases. Induces G1-S phase cell cycle arrest and apoptosis in ALK-positive cells.[1][9] | First-in-class inhibitor.[10] Resistance can develop through secondary mutations in the ALK kinase domain.[11] |
| Alectinib | Second | Highly selective and potent inhibitor of ALK and RET.[12] Effective against some crizotinib-resistant mutations and has good CNS penetration.[11] | Approved for first-line treatment of ALK-positive NSCLC.[12] |
| Ceritinib | Second | Potent ALK inhibitor, also active against some crizotinib-resistant mutations. | |
| Brigatinib | Second | Dual inhibitor of ALK and EGFR. Active against a broad range of ALK resistance mutations. | |
| Lorlatinib | Third | Designed to overcome resistance to earlier-generation ALK inhibitors, including the G1202R mutation.[13][14] Can effectively cross the blood-brain barrier.[8] | Effective in patients who have developed resistance to other ALK inhibitors.[8] |
Experimental Protocols
This section details common methodologies used to study the biological effects of EML4-ALK and its inhibitors.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Objective: To detect the presence of EML4-ALK fusion transcripts in tumor samples or cell lines.
-
Method:
-
Extract total RNA from the sample.
-
Synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Amplify the cDNA using primers specific to the different EML4-ALK fusion variants.
-
Analyze the PCR products by gel electrophoresis to identify the presence and size of the fusion transcript.[7]
-
-
-
Fluorescence In Situ Hybridization (FISH):
-
Objective: To detect the chromosomal rearrangement leading to the EML4-ALK fusion.
-
Method:
-
Prepare a slide with a thin section of the tumor tissue.
-
Use fluorescently labeled DNA probes that bind to the ALK gene.
-
A "break-apart" probe strategy is commonly used, where two differently colored probes bind to opposite ends of the ALK gene.
-
In cells with the rearrangement, the probes will be separated, leading to a distinct signal pattern under a fluorescence microscope.[7]
-
-
-
Immunohistochemistry (IHC):
-
Objective: To detect the overexpression of the ALK protein in tumor tissue.
-
Method:
-
Prepare a slide with a thin section of the tumor tissue.
-
Incubate the slide with a primary antibody that specifically binds to the ALK protein.
-
Add a secondary antibody conjugated to an enzyme that produces a colored product.
-
Visualize the presence and localization of the ALK protein under a microscope.
-
-
Caption: Workflow for the detection of the EML4-ALK fusion gene in biological samples.
-
Cell Viability/Proliferation Assays:
-
Objective: To determine the effect of ALK inhibitors on the growth of EML4-ALK positive cancer cell lines (e.g., H3122, H2228).[7]
-
Method (e.g., using MTT or CellTiter-Glo):
-
Seed EML4-ALK positive cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).[7]
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
-
-
Western Blotting for Phosphorylation Status:
-
Objective: To assess the inhibition of ALK phosphorylation and downstream signaling by a TKI.
-
Method:
-
Treat EML4-ALK positive cells with the inhibitor for a short period.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated AKT (p-AKT), total AKT, etc.
-
Add a secondary antibody conjugated to a detection enzyme.
-
Visualize the protein bands to determine the level of phosphorylation.
-
-
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of ALK inhibitors in a living organism.
-
Method:
-
Inject EML4-ALK positive human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the ALK inhibitor or a vehicle control.
-
Measure tumor volume regularly to assess the effect of the treatment on tumor growth.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, IHC).[7]
-
-
Conclusion
The discovery of the EML4-ALK fusion oncoprotein has revolutionized the treatment landscape for a subset of NSCLC patients. Understanding the intricate signaling pathways and biological effects driven by this fusion protein has been instrumental in the development of highly effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of EML4-ALK biology and the development of next-generation inhibitors to overcome therapeutic resistance.
References
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. EML4-ALK fusion protein in NSCLC [flipper.diff.org]
- 6. Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EML4-ALK Fusion Gene and Efficacy of an ALK Kinase Inhibitor in Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. crcm-marseille.fr [crcm-marseille.fr]
- 12. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial [termedia.pl]
- 13. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
EML 425: A Deep Dive into its Selectivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EML 425 has emerged as a valuable chemical probe for studying the biological roles of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity, mechanism of action, and cellular effects. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific investigations.
Selectivity Profile of this compound
This compound is a potent and selective inhibitor of the KAT3 family of histone acetyltransferases, specifically CBP and p300. Its inhibitory activity has been quantified through various biochemical assays, demonstrating a clear preference for these two targets over other related enzymes.
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases
| Target | IC50 (μM) | Assay Type |
| CBP | 1.1 | Biochemical HAT Assay |
| p300 | 2.9 | Biochemical HAT Assay |
| GCN5 | Inactive | Biochemical HAT Assay |
| PCAF | Inactive | Biochemical HAT Assay |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. "Inactive" indicates no significant inhibition was observed at concentrations typically used to assess activity.
The data clearly indicates that this compound exhibits a high degree of selectivity for CBP and p300, with no significant activity against the GNAT family members GCN5 and PCAF. This selectivity is crucial for dissecting the specific functions of the KAT3 family from other HATs.
Mechanism of Action
This compound acts as a reversible and non-competitive inhibitor of both CBP and p300. This mode of inhibition means that this compound does not compete with either the acetyl-CoA cofactor or the histone substrate for binding to the active site of the enzyme. Instead, it is suggested to bind to an alternative pocket on the enzyme, distinct from the substrate-binding groove. This binding event likely induces a conformational change in the enzyme that reduces its catalytic efficiency.
Cellular Effects of this compound
The selective inhibition of CBP/p300 by this compound leads to distinct cellular consequences, primarily through the modulation of histone acetylation and the expression of key regulatory genes.
Histone Acetylation: Treatment of cells with this compound results in a marked and time-dependent decrease in the acetylation of specific lysine residues on histones, notably H3K9 and H4K5.[1] This reduction in histone acetylation is a direct consequence of CBP/p300 inhibition and serves as a reliable biomarker for target engagement in cellular assays.
Cell Cycle Arrest: A significant downstream effect of CBP/p300 inhibition by this compound is the induction of cell cycle arrest at the G0/G1 phase.[1] This is attributed to the role of CBP/p300 in regulating the transcription of genes essential for cell cycle progression.[2][3] By inhibiting CBP/p300, this compound effectively halts the cell cycle, preventing cellular proliferation.
Apoptosis: In some cellular contexts, particularly in cancer cell lines, prolonged inhibition of CBP/p300 by this compound can lead to an increase in the percentage of hypodiploid nuclei, an indicator of apoptosis or programmed cell death.[1] This suggests that CBP/p300 activity is critical for the survival of certain cancer cells.
Experimental Protocols
To facilitate the reproducible use of this compound in research, detailed protocols for key experiments are provided below.
Biochemical HAT Assay for p300 Inhibition
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant p300.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 peptide (e.g., biotinylated H3 1-21)
-
Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)
-
Detection reagents (e.g., anti-acetylated histone antibody, secondary antibody, and substrate for colorimetric or fluorescent readout)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the p300 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the HAT reaction by adding the histone H3 peptide and acetyl-CoA to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a non-specific HAT inhibitor or by heat inactivation).
-
Detect the level of histone acetylation using an appropriate method, such as an ELISA-based assay with an antibody specific for the acetylated histone mark.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Histone Acetylation Inhibition (Western Blot)
This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., human leukemia U937 cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the total cell lysate.
-
Quantify the protein concentration of each lysate.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the acetylated histone to the total histone or a loading control (e.g., GAPDH) to determine the relative change in acetylation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound is a highly selective and potent inhibitor of CBP/p300 histone acetyltransferases. Its well-defined mechanism of action and specific cellular effects make it an indispensable tool for researchers investigating the roles of these enzymes in health and disease. The detailed protocols and visual aids provided in this guide are intended to support the robust and reproducible use of this compound, ultimately contributing to a deeper understanding of CBP/p300 biology and the development of novel therapeutic strategies targeting these critical enzymes. As with any chemical probe, it is recommended that researchers confirm its activity and selectivity in their specific experimental systems.
References
- 1. EML-425, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 2. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of EML4-ALK Activity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EML4-ALK (Echinoderm Microtubule-associated protein-like 4 - Anaplastic Lymphoma Kinase) fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC).[1][2][3] This fusion results from a chromosomal inversion that leads to the constitutive activation of the ALK tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][4] Consequently, EML4-ALK has emerged as a critical therapeutic target, with several ALK inhibitors demonstrating significant clinical efficacy.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of EML4-ALK activity and the characterization of potential inhibitors. The described assays are fundamental for academic research and drug discovery programs aimed at developing novel therapies for ALK-positive cancers.
EML4-ALK Signaling Pathways
The constitutively active EML4-ALK fusion protein triggers a cascade of downstream signaling pathways crucial for tumor cell growth and survival. The three major pathways activated are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.[7][8]
-
PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival by inhibiting apoptosis.[7][8]
-
JAK-STAT Pathway: Activation of this pathway is involved in cell proliferation, differentiation, and immune responses.[1][8]
Understanding these pathways is essential for identifying biomarkers of drug response and resistance.
Experimental Workflow for Inhibitor Characterization
A typical workflow for evaluating a novel EML4-ALK inhibitor involves a multi-tiered approach, starting with biochemical assays and progressing to cell-based assays.
References
- 1. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of EML4-ALK fusion gene positive rate in different detection methods and samples of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EML4-ALK fusion transcripts in immunohistochemically ALK-positive non-small cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EML4-ALK Fusion Mutation Detection Kit - Ultrassay® - Molecular & Cell Biology [ultrassay.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for EML-425 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML-425 is a cell-permeable benzylidenyl-barbituric acid derivative that functions as a potent, selective, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two proteins are highly homologous transcriptional co-activators that play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. EML-425 provides a valuable tool for studying the biological functions of p300/CBP and for investigating their potential as therapeutic targets in drug discovery and development.
Mechanism of Action
EML-425 inhibits the catalytic HAT activity of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other substrate proteins. This inhibition leads to a reduction in histone acetylation, particularly at H3K27, a hallmark of active enhancers and promoters.[2][3] The subsequent chromatin condensation results in the transcriptional repression of p300/CBP target genes, including critical oncogenes.[2][3] This ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.[1][2]
Data Presentation
The inhibitory activity of EML-425 and the cellular effects of p300/CBP inhibition have been quantified in various studies. The following tables summarize key quantitative data for EML-425 and other relevant p300/CBP inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| EML-425 | p300 | 2.9 | [1] |
| CBP | 1.1 | [1] | |
| A-485 | p300 | - | [4] |
| CBP | - | [4] | |
| C646 | p300 | 0.4 | [2] |
Table 1: In vitro Inhibitory Activity of p300/CBP Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%.
| Cell Line | Compound | Assay Duration | IC50 (µM) | Reference |
| U937 (Leukemia) | EML-425 | - | ~100 (for cell cycle arrest) | [1] |
| HTB-26 (Breast Cancer) | Compound 1 | - | 10-50 | [5] |
| PC-3 (Prostate Cancer) | Compound 1 | - | 10-50 | [5] |
| HepG2 (Hepatocellular Carcinoma) | Compound 1 | - | 10-50 | [5] |
| HCT116 (Colorectal Cancer) | Compound 2 | - | 0.34 | [5] |
| MDA-MB-231 (Breast Cancer) | Compound 30a | - | 12.12 ± 0.54 | [6] |
| MCF-7 (Breast Cancer) | Compound 30a | - | 9.59 ± 0.7 | [6] |
| T-47D (Breast Cancer) | Compound 30a | - | 10.10 ± 0.4 | [6] |
Table 2: Cellular Potency of p300/CBP Inhibitors in Various Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth or viability by 50%. Note that data for various compounds are presented to provide a comparative context for the potency of CBP/p300 inhibitors.
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of EML-425 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of EML-425 on the viability of adherent or suspension cells.
Materials:
-
EML-425 (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, centrifuge and resuspend in fresh medium before seeding.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with various concentrations of EML-425 (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is to assess the effect of EML-425 on the levels of histone acetylation (e.g., H3K27ac).
Materials:
-
EML-425 (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 10, 50, 100 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal to determine the relative change in acetylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of EML-425 on cell cycle distribution.
Materials:
-
EML-425 (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 50, 100, 150 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by EML-425.
Materials:
-
EML-425 (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 50, 100, 150 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
Signaling Pathway of EML-425 Action
Caption: Mechanism of EML-425 action leading to cell cycle arrest and apoptosis.
Experimental Workflow for EML-425 Cell Viability Assessment
Caption: Workflow for determining the IC50 of EML-425 using an MTT assay.
References
- 1. p300/CBP Inhibitor X, EML425 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for EML-425 Treatment of Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the characterization of the effects of EML-425 on leukemia cell lines, with a specific focus on the human monocytic leukemia cell line U937. EML-425 is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. The protocols outlined below cover cell viability assays, cell cycle analysis, and the assessment of histone acetylation levels.
Introduction
EML-425 is a cell-permeable small molecule that selectively inhibits the KAT3 family of histone acetyltransferases, CBP and p300. These enzymes are critical regulators of gene expression through the acetylation of histone and non-histone proteins, and their dysregulation is implicated in various cancers, including leukemia. By inhibiting CBP/p300, EML-425 has been shown to induce a G0/G1 cell cycle arrest and an increase in the percentage of hypodiploid nuclei in U937 human leukemia cells, indicating an induction of apoptosis. These notes provide a framework for replicating and expanding upon these findings.
Quantitative Data Summary
The following table summarizes the key quantitative data for EML-425.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (CBP) | 1.1 µM | Enzyme Assay | [1][2] |
| IC50 (p300) | 2.9 µM | Enzyme Assay | [1][2] |
| Cell Line | U937 | Human Leukemia | [1] |
| Effect | G0/G1 Arrest | U937 Cells | [1] |
| Effect | Increased Hypodiploid Nuclei | U937 Cells | [1] |
| Effect | Reduced H3K9 & H4K5 Acetylation | U937 Cells | [1] |
Signaling Pathway
Caption: Mechanism of EML-425 action in leukemia cells.
Experimental Protocols
Cell Culture and Maintenance of U937 Cells
This protocol describes the standard procedure for culturing the U937 human leukemia cell line.
-
Materials:
-
U937 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain U937 cells in suspension in T-75 flasks at a density between 1x10^5 and 1x10^6 cells/mL.
-
For subculturing, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 2x10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of EML-425 on the viability of U937 cells.
-
Materials:
-
U937 cells in complete growth medium
-
EML-425 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed 1x10^4 U937 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of EML-425 in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EML-425 concentration.
-
Add 100 µL of the EML-425 dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in EML-425-treated U937 cells.
-
Materials:
-
U937 cells
-
EML-425
-
6-well plates
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed 5x10^5 U937 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of EML-425 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot for Histone Acetylation
This protocol is for assessing the levels of acetylated histones in U937 cells following EML-425 treatment.
-
Materials:
-
U937 cells
-
EML-425
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat U937 cells with EML-425 as described for the cell cycle analysis.
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone levels to the total histone levels.
-
Experimental Workflow
Caption: Workflow for EML-425 evaluation in leukemia cells.
References
EML 425: A Novel Probe for Investigating the Role of CBP/p300 in Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark in many of these disorders is the dysregulation of gene expression, leading to neuronal dysfunction and death. Epigenetic mechanisms, particularly histone acetylation, have emerged as critical regulators of neuronal gene expression and plasticity. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are key epigenetic coactivators that play a pivotal role in learning, memory, and neuronal survival. Growing evidence suggests that the dysfunction of CBP/p300 is implicated in the pathogenesis of several neurodegenerative diseases, making them attractive therapeutic targets.
EML 425 is a potent and selective small molecule inhibitor of the histone acetyltransferase activity of CBP and p300. With IC50 values of 1.1 µM for CBP and 2.9 µM for p300, this compound provides a valuable research tool to probe the therapeutic potential of CBP/p300 inhibition in models of neurodegeneration. These application notes provide an overview of the role of CBP/p300 in neurodegenerative diseases and offer detailed protocols for utilizing this compound and analogous compounds in relevant experimental models.
The Role of CBP/p300 in Neurodegenerative Diseases
CBP and p300 are highly homologous transcriptional coactivators that acetylate histone and non-histone proteins, thereby regulating chromatin structure and gene expression. Their activity is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In the context of the central nervous system, CBP/p300 are essential for synaptic plasticity, memory formation, and the expression of genes that promote neuronal survival.
Dysregulation of CBP/p300 function has been linked to the pathology of several neurodegenerative diseases:
-
Huntington's Disease (HD): The mutant huntingtin protein can directly interact with and inhibit the HAT activity of CBP, leading to reduced histone acetylation and transcriptional dysregulation of genes important for neuronal function.
-
Alzheimer's Disease (AD): Altered CBP/p300 signaling and reduced histone acetylation have been observed in AD models, and restoration of histone acetylation has been shown to improve cognitive function in these models.
-
Parkinson's Disease (PD): The aggregation of α-synuclein, a key pathological feature of PD, can be influenced by the acetylation status of various proteins. Selective inhibition of CBP/p300 has been shown to attenuate the pathological accumulation of α-synuclein in primary dopaminergic neurons.[1][2][3]
-
Amyotrophic Lateral Sclerosis (ALS): CBP/p300 have been implicated in the regulation of survival motor neuron (SMN) protein, the deficiency of which causes spinal muscular atrophy, a motor neuron disease with similarities to ALS.
The inhibition of CBP/p300 by compounds like this compound offers a powerful approach to investigate the downstream consequences of this epigenetic dysregulation and to explore the potential of targeting this pathway for therapeutic intervention.
Quantitative Data from Studies with Analogous CBP/p300 Inhibitors
While specific data for this compound in neurodegenerative models is emerging, studies with functionally analogous selective CBP/p300 inhibitors provide valuable insights into the potential effects. The following tables summarize key quantitative data from a study investigating the effects of the CBP/p300 inhibitors A-485, GNE-049, and SGC-CBP30 on α-synuclein aggregation in a primary mouse dopaminergic neuron model of Parkinson's disease.[1][2]
Table 1: Inhibitory Activity of Selective CBP/p300 Inhibitors [1][2]
| Compound | Target | IC50 (nM) |
| A-485 | p300 (catalytic KAT domain) | 2.6 |
| CBP (catalytic KAT domain) | 9.8 | |
| GNE-049 | p300 (bromodomain) | 2.3 |
| CBP (bromodomain) | 1.1 | |
| SGC-CBP30 | p300 (bromodomain) | 32 |
| CBP (bromodomain) | 21 |
Table 2: Effect of CBP/p300 Inhibitors on Phosphorylated α-Synuclein Aggregation in Primary Dopaminergic Neurons [1][2]
| Compound | Concentration | Reduction in p-αSyn Aggregation | p-value |
| A-485 | 0.1 µM | Significant | < 0.05 |
| 0.5 µM | Significant | < 0.01 | |
| 1 µM | Significant | < 0.0001 | |
| SGC-CBP30 | 1 µM | Significant | < 0.01 |
| 10 µM | Significant | < 0.0001 |
Data is presented as a summary of reported significant effects. For detailed dose-response curves, refer to the source publication.
Experimental Protocols
The following protocols are provided as a guide for researchers using this compound or analogous compounds to study their effects in cellular models of neurodegenerative diseases.
Protocol 1: In Vitro Treatment of Primary Neurons with this compound
This protocol describes the treatment of primary neuronal cultures with this compound to assess its impact on disease-related phenotypes, such as protein aggregation or cell viability.
Materials:
-
Primary neuronal cell culture (e.g., primary mouse dopaminergic neurons, cortical neurons, or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (or analogous CBP/p300 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for inducing neurodegenerative phenotype (e.g., pre-formed α-synuclein fibrils for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
-
Antibodies for immunocytochemistry (e.g., anti-phosphorylated-α-synuclein, anti-β-amyloid, anti-MAP2)
-
Fluorescent secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy imaging system
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in multi-well plates suitable for microscopy or plate-based assays. Allow cells to adhere and mature for at least 7 days in vitro (DIV).
-
Induction of Pathology (if applicable): To model a specific neurodegenerative disease, treat the neurons with the appropriate pathological insult. For example, to model Parkinson's disease, add pre-formed α-synuclein fibrils to the culture medium at a final concentration of 1-5 µg/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After inducing the pathology (or at a designated time point for preventative studies), replace the culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with 5% bovine serum albumin. Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies and DAPI. Image the cells using a fluorescence microscope to quantify protein aggregation, neurite length, or other morphological changes.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions to assess the neuroprotective or cytotoxic effects of this compound.
-
Western Blotting: Lyse the cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., total and phosphorylated forms of target proteins, markers of apoptosis).
-
Protocol 2: Assessment of Histone Acetylation in Neuronal Cells
This protocol outlines a method to determine the effect of this compound on the acetylation of histones, a direct downstream target of CBP/p300.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
This compound
-
DMSO
-
Histone extraction kit or reagents
-
Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H4K5)
-
Antibody for total histone H3 (as a loading control)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to approximately 80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle for a defined period (e.g., 6, 12, or 24 hours).
-
Histone Extraction: Harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against specific acetylated histone marks overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone H3 band to determine the relative change in histone acetylation following this compound treatment.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in neurodegenerative disease research.
Caption: Simplified signaling pathway of CBP/p300 in neurodegeneration and the point of intervention for this compound.
Caption: A generalized experimental workflow for testing the efficacy of this compound in a cell-based model of a neurodegenerative disease.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex role of CBP/p300 histone acetyltransferases in the pathogenesis of neurodegenerative diseases. By providing a means to selectively inhibit their catalytic activity, researchers can investigate the downstream consequences on neuronal gene expression, protein aggregation, and cell survival. The protocols and data presented in these application notes, based on the known mechanism of this compound and findings from analogous compounds, offer a solid foundation for initiating studies to explore the therapeutic potential of targeting CBP/p300 in neurodegeneration. Further research with this compound in various in vitro and in vivo models will be crucial to validate its efficacy and to advance our understanding of the epigenetic basis of these devastating disorders.
References
Application Notes and Protocols: EML425 for Histone Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML425 is a cell-permeable, reversible, and non-competitive inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. EML425 provides a valuable tool for investigating the biological functions of CBP/p300 and for preclinical studies aimed at developing novel therapeutic agents.
These application notes provide detailed protocols for utilizing EML425 in studies focused on histone acetylation, including methods for assessing its impact on histone acetylation levels, cell cycle progression, and apoptosis.
Quantitative Data Summary
The inhibitory activity of EML425 on CBP and p300, along with its observed effects on human leukemia U937 cells, are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CBP | 1.1 µM | In vitro enzyme assay | [1] |
| IC50 for p300 | 2.9 µM | In vitro enzyme assay | [1] |
| Effect on Histone Acetylation | Reduction in H4K5 and H3K9 acetylation | Human leukemia U937 cells | [1] |
| Effect on Cell Cycle | G0/G1 phase arrest | Human leukemia U937 cells | [1] |
| Effect on Apoptosis | Increased apoptosis | Human leukemia U937 cells | [1] |
Signaling Pathway and Experimental Workflow
CBP/p300 Signaling Pathway
The following diagram illustrates the central role of CBP/p300 in histone acetylation and gene transcription, and the mechanism of inhibition by EML425. Upstream signaling pathways, such as those activated by growth factors and cytokines, lead to the recruitment of CBP/p300 to chromatin. CBP/p300 then acetylates histones, leading to a more open chromatin structure and transcriptional activation of target genes involved in cell cycle progression and survival. EML425 inhibits the HAT activity of CBP/p300, preventing histone acetylation and leading to transcriptional repression, cell cycle arrest, and apoptosis.
Caption: CBP/p300 signaling and EML425 inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of EML425 on histone acetylation and cellular processes.
Caption: Workflow for EML425 histone acetylation studies.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol describes the detection of changes in global histone acetylation levels in cells treated with EML425.
Materials:
-
U937 cells
-
EML425 (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells to the desired density.
-
Treat cells with varying concentrations of EML425 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Extract histones using a histone extraction buffer according to the manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., pan-acetyl H3, pan-acetyl H4, or site-specific acetylated histones) and a total histone antibody as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone bands to the total histone bands to determine the relative change in acetylation.
-
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of EML425's effect on histone acetylation at specific genomic loci.
Materials:
-
U937 cells treated with EML425 or DMSO
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking:
-
Treat cultured U937 cells with EML425 or DMSO.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells in ChIP lysis buffer.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the acetylated histone of interest (or an IgG control) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) on the purified DNA using primers specific for the promoter regions of target genes.
-
Analyze the data to determine the relative enrichment of acetylated histones at specific loci in EML425-treated versus control cells.
-
Cell Cycle Analysis
This protocol is for analyzing the effect of EML425 on the cell cycle distribution of U937 cells using flow cytometry.
Materials:
-
U937 cells treated with EML425 or DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat U937 cells with EML425 or DMSO for the desired time.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of EML425-treated cells to the control.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in EML425-treated U937 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U937 cells treated with EML425 or DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat U937 cells with EML425 or DMSO.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
References
Application Notes and Protocols for EML 425 and Representative CBP/p300 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML 425 is a potent and selective dual inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins, making them attractive therapeutic targets in various diseases, particularly cancer. This document provides detailed application notes and protocols for the delivery of this compound and other representative p300/CBP inhibitors in animal models, based on available preclinical data for similar compounds.
While specific in vivo data for this compound is not publicly available, this guide leverages protocols and data from structurally and functionally similar p300/CBP inhibitors, A-485 and CCS1477, to provide a practical framework for preclinical studies.
Signaling Pathway
The p300/CBP proteins are critical co-activators of transcription. They are recruited to gene regulatory elements by transcription factors, where they acetylate histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters. This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates the binding of transcriptional machinery and subsequent gene expression. Key downstream targets of p300/CBP relevant to cancer include the androgen receptor (AR), c-Myc, and IRF4. Inhibition of p300/CBP catalytic activity leads to a reduction in H3K27ac levels, chromatin condensation, and the downregulation of oncogenic gene expression programs.
Caption: p300/CBP Signaling Pathway and Inhibition.
Data Presentation: In Vivo Efficacy of Representative p300/CBP Inhibitors
The following tables summarize quantitative data from preclinical studies of the p300/CBP inhibitors A-485 and CCS1477 in various animal models. This data can serve as a reference for designing efficacy studies and setting expectations for this compound.
Table 1: In Vivo Efficacy of A-485 in Mouse Models
| Animal Model | Administration Route | Dosage | Treatment Duration | Efficacy Readout | Results |
| LuCaP-77 Castration-Resistant Prostate Cancer (CRPC) Xenograft | Intraperitoneal (i.p.) | 100 mg/kg, twice daily | 21 days | Tumor Volume Reduction | 54% inhibition compared to vehicle control[1] |
| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | Tumor Volume Inhibition | 32.37%[1] |
| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Not Specified | Tumor Volume Inhibition | 54.15%[1] |
| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | Tumor Weight Inhibition | 43.83%[1] |
| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Not Specified | Tumor Weight Inhibition | 61.41%[1] |
| LPS/D-galactosamine-induced Acute Liver Injury | Intraperitoneal (i.p.) | Not Specified | Not Specified | Improved Survival Rate | Significant improvement[2] |
Table 2: In Vivo Efficacy of CCS1477 in Mouse Models
| Animal Model | Administration Route | Dosage | Efficacy Readout | Results |
| 22Rv1 CRPC Xenograft | Oral Gavage | 30 mg/kg (single dose) | Reduction in AR, AR-splice variants, and c-Myc | Significant reduction[3] |
| 22Rv1 CRPC Xenograft | Oral Gavage | Not Specified | Tumor Growth Inhibition | Complete tumor growth inhibition[3] |
| 22Rv1 CRPC Xenograft | Oral Gavage | Not Specified | Plasma PSA Levels | Suppression to below the limit of detection[3] |
| MOLM-16 AML Xenograft | Oral Gavage | 5, 10, 20 mg/kg, daily | Tumor Growth Reduction | Dose-dependent reduction; regressions at 20 mg/kg[4] |
| MLL-AF10 or MLL-AF9 AML models | Oral Gavage | 30 mg/kg, daily for 42 days | Prolonged Survival | Highly significant prolongation[4] |
| OPM-2 Multiple Myeloma Xenograft | Oral Gavage | Not Specified | Not Specified | Significant anti-tumor activity[5] |
Experimental Protocols
The following are detailed methodologies for the in vivo administration of p300/CBP inhibitors, based on published preclinical studies of A-485 and CCS1477. These protocols can be adapted for studies with this compound.
Protocol 1: Intraperitoneal (i.p.) Administration of a p300/CBP Inhibitor (based on A-485 studies)
Objective: To evaluate the in vivo efficacy of a p300/CBP inhibitor administered intraperitoneally in a mouse xenograft model.
Materials:
-
p300/CBP inhibitor (e.g., A-485)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal balance
-
Appropriate mouse model (e.g., immunodeficient mice bearing tumor xenografts)
Procedure:
-
Formulation Preparation:
-
Dissolve the p300/CBP inhibitor in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Prepare fresh on each day of dosing.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
-
Injection:
-
Draw the calculated volume of the formulation into the syringe.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution slowly and smoothly.
-
Monitor the animal for any signs of distress post-injection.
-
-
Dosing Schedule:
-
Administer the inhibitor according to the planned schedule (e.g., twice daily for 21 days).[1]
-
-
Monitoring and Efficacy Assessment:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for H3K27ac, c-Myc).
-
Caption: Intraperitoneal Administration Workflow.
Protocol 2: Oral Gavage Administration of a p300/CBP Inhibitor (based on CCS1477 studies)
Objective: To assess the in vivo efficacy of an orally bioavailable p300/CBP inhibitor in a mouse model.
Materials:
-
p300/CBP inhibitor (e.g., CCS1477)
-
Vehicle solution (e.g., 5% DMSO in 0.5% w/v methylcellulose in water)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile 1 mL syringes
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle by dissolving methylcellulose in water (this may require heating and stirring). Allow to cool.
-
Dissolve the p300/CBP inhibitor in DMSO and then add the methylcellulose solution to the desired final concentration.
-
Ensure the formulation is a homogenous suspension. Prepare fresh daily.
-
-
Animal Preparation:
-
Weigh each mouse to calculate the required volume of the formulation.
-
Gently restrain the mouse.
-
-
Administration:
-
Draw the calculated volume of the suspension into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the inhibitor as per the study design (e.g., once daily).[4]
-
-
Monitoring and Efficacy Assessment:
-
Monitor tumor growth, body weight, and overall animal health.
-
Collect blood samples for pharmacokinetic analysis and plasma biomarker assessment (e.g., PSA).[3]
-
At the study endpoint, collect tissues for pharmacodynamic analysis.
-
Caption: Oral Gavage Administration Workflow.
Conclusion
While direct in vivo data for this compound is currently limited in the public domain, the information available for other potent and selective p300/CBP inhibitors like A-485 and CCS1477 provides a strong foundation for designing and executing preclinical animal studies. The protocols and data presented here offer a comprehensive guide for researchers investigating the therapeutic potential of this compound and other compounds in this class. Careful consideration of the appropriate animal model, administration route, and dosing regimen will be crucial for obtaining robust and translatable results.
References
Measuring the Efficacy of EML425 in Inhibiting CBP/p300: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Through the acetylation of histone and non-histone proteins, CBP/p300 act as transcriptional co-activators in numerous signaling pathways essential for cell proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.
EML425 is a potent and selective inhibitor of CBP/p300. These application notes provide detailed protocols for assessing the efficacy of EML425 in inhibiting CBP/p300, both biochemically and in a cellular context. The following sections include quantitative data on EML425's inhibitory activity, step-by-step experimental protocols, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of EML425 against CBP and p300 has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| p300 | 2.9 |
| CBP | 1.1 |
| Table 1: In vitro inhibitory activity of EML425 against p300 and CBP histone acetyltransferases. |
Signaling Pathways and Mechanism of Action
CBP/p300 are key regulators of gene transcription. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine residues on histone tails (e.g., H3K27ac). This modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery, thereby promoting gene expression. EML425 exerts its inhibitory effect by targeting the HAT activity of CBP/p300.
Application Notes and Protocols for Determining the Inhibitory Activity of EML425 on CBP/p300 Histone Acetyltransferases
Introduction
EML425 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) paralogues, CREB-binding protein (CBP) and p300.[1][2] These enzymes are crucial transcriptional co-activators that regulate gene expression through the acetylation of histone and non-histone proteins.[3][4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them important therapeutic targets.[3][4] These application notes provide detailed protocols for assaying the inhibitory activity of EML425 against CBP/p300 using both biochemical and cell-based methods.
Note on Nomenclature: The designation "EML 425" primarily refers to the chemical compound that inhibits CBP/p300. This should not be confused with the EML4-ALK fusion protein, an oncogenic driver in non-small cell lung cancer, for which separate detection and activity assays exist.[5][6]
Principles of CBP/p300 Activity Assays
The inhibitory activity of EML425 is determined by measuring its effect on the enzymatic activity of CBP/p300. This can be achieved through two main approaches:
-
Biochemical Assays: These in vitro assays utilize purified recombinant CBP or p300 enzyme, a histone substrate (typically a peptide), and the cofactor acetyl-CoA. The activity of the enzyme is measured by detecting the amount of acetylated histone produced or the amount of co-product (Coenzyme A) generated.[1] The inhibitory effect of EML425 is quantified by determining the concentration required to reduce enzyme activity by 50% (IC50).
-
Cell-Based Assays: These assays measure the effect of EML425 on histone acetylation within a cellular context. Cells are treated with varying concentrations of EML425, and the levels of specific histone acetylation marks (e.g., H3K27ac) are quantified.[5][7] This provides a more physiologically relevant assessment of the compound's potency.
Biochemical Assay for EML425 Inhibitory Activity
This protocol describes a fluorescence-based assay to determine the IC50 value of EML425 against purified p300/CBP. The assay measures the production of Coenzyme A (CoA), a product of the histone acetylation reaction.
Data Presentation: EML425 Inhibitory Potency
| Target | IC50 (µM) | Assay Type |
| p300 | 2.9 | Biochemical[1][2] |
| CBP | 1.1 | Biochemical[1][2] |
Experimental Protocol: Fluorescence-Based HAT Assay
Materials:
-
Recombinant human p300 or CBP (catalytic domain)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
EML425 compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Fluorescent probe for CoA detection
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of EML425 in DMSO. Further dilute in HAT assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the p300/CBP enzyme and histone H3 peptide substrate in HAT assay buffer.
-
Reaction Initiation: Add the EML425 dilutions or DMSO control to the wells of the 96-well plate. Add the enzyme/substrate master mix to each well.
-
Incubation: Add Acetyl-CoA to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add the fluorescent probe for CoA detection according to the manufacturer's instructions. This will quench the reaction and initiate the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence signal against the logarithm of the EML425 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Role of CBP/p300 in gene transcription and its inhibition by EML425.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
EML 425 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of EML 425, a potent dual inhibitor of the histone acetyltransferases (HATs) CBP and p300. By addressing common issues encountered during experimental workflows, this guide aims to ensure the reliable and effective use of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a reversible and non-competitive dual inhibitor of CREB-binding protein (CBP) and p300. It exhibits IC₅₀ values of 1.1 µM and 2.9 µM for CBP and p300, respectively. By inhibiting these histone acetyltransferases, this compound can modulate the acetylation of histones and other proteins, thereby influencing gene transcription and cellular processes regulated by these epigenetic writers.
Q2: What are the known solubility characteristics of this compound?
This compound is a yellow solid. Its solubility has been determined in dimethyl sulfoxide (DMSO).[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.41 mg of this compound (Molecular Weight: 440.49 g/mol ) in 1 mL of DMSO. Vortex gently to ensure the compound is fully dissolved.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
This is a common issue with hydrophobic compounds. To minimize precipitation, it is advisable to make intermediate dilutions in a solvent compatible with both DMSO and your aqueous medium. Alternatively, you can decrease the final concentration of this compound in your experiment. It is also crucial to ensure that the final concentration of DMSO in your cell culture or assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q5: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C and can be aliquoted to minimize freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution | The concentration exceeds the solubility limit in DMSO. | - Gently warm the solution to 37°C and vortex to aid dissolution.- If precipitation persists, the solution may be supersaturated. Prepare a new stock solution at a lower concentration. |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | This compound is poorly soluble in aqueous solutions. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your experimental system.- Prepare a fresh dilution from the stock solution immediately before use.- Consider using a surfactant or formulating agent, but validate its compatibility with your assay. |
| Cloudiness in cell culture media | The compound is coming out of solution. | - Ensure the final DMSO concentration is as low as possible.- Add the diluted this compound to the media with gentle mixing.- Perform a solubility test in your specific cell culture medium before treating cells. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of activity over time | The compound may be degrading in solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light, as pyrimidinetrione derivatives can be light-sensitive.- Prepare fresh working solutions from a frozen stock for each experiment.- Conduct a stability study of your working solution under your specific experimental conditions (e.g., 37°C incubation). |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Always store solid this compound and stock solutions at -20°C.- Ensure the DMSO used for stock solutions is anhydrous, as water can promote hydrolysis.- Verify the purity of your this compound batch if you suspect degradation of the solid compound. |
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | Yellow Solid | |
| Purity | ≥98% by HPLC | |
| CAS Number | 1675821-32-5 | [1] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | >40 mg/mL | [1] |
| Ethanol | Data not available. Recommend testing on a small scale. | |
| Methanol | Data not available. Recommend testing on a small scale. | |
| PBS (pH 7.4) | Expected to be low. Recommend testing on a small scale. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution gently until the solid is completely dissolved. A brief warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
General Protocol for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions to minimize precipitation and ensure accurate final concentrations.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in your this compound-treated samples.
-
Cell Treatment: Add the this compound working solution or vehicle control to your cells and incubate for the desired duration.
-
Assay: Perform your downstream analysis (e.g., western blotting for histone acetylation, cell viability assay, gene expression analysis).
Visualizations
Signaling Pathway of CBP/p300 Inhibition
Caption: Inhibition of CBP/p300 by this compound blocks histone and transcription factor acetylation.
Experimental Workflow for this compound Treatment
References
Technical Support Center: Overcoming EML4-ALK Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving EML4-ALK and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with EML4-ALK inhibitors?
A1: Off-target effects of EML4-ALK inhibitors can be broadly categorized into two areas:
-
Toxicity-related off-target effects: These are adverse events in patients or cytotoxic effects in pre-clinical models caused by the inhibitor binding to other kinases besides ALK. The specific off-target kinases and associated toxicities can vary between different ALK inhibitors (e.g., crizotinib, alectinib, lorlatinib).
-
Resistance-related off-target effects: This occurs when cancer cells develop mechanisms to bypass ALK inhibition, leading to drug resistance. This is often mediated by the activation of alternative signaling pathways, such as EGFR, MET, or MAPK pathways.[1][2]
Q2: How can I select the most appropriate ALK inhibitor for my experiments to minimize off-target effects?
A2: The choice of inhibitor depends on the specific experimental goals.
-
For maximum potency and selectivity against ALK, second and third-generation inhibitors like alectinib, brigatinib, and lorlatinib are generally preferred over the first-generation inhibitor crizotinib.[3][4]
-
To investigate specific resistance mutations, the selection should be guided by the known sensitivity profile of each inhibitor. For instance, lorlatinib is effective against a broader range of resistance mutations than earlier-generation inhibitors.[3][5]
-
Consider the off-target kinase profile of each inhibitor. If your experimental system is sensitive to the inhibition of a particular kinase, choose an ALK inhibitor with minimal activity against it.
Q3: What are the key signaling pathways activated downstream of EML4-ALK?
A3: The EML4-ALK fusion protein constitutively activates several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The three most prominent pathways are:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[6][7]
-
MAPK/ERK Pathway: Drives cell proliferation.[7]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[8][9]
Q4: What are the common mechanisms of acquired resistance to ALK inhibitors?
A4: Acquired resistance to ALK inhibitors can arise through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the ALK kinase domain itself, which reduce the binding affinity of the inhibitor.[5][10]
-
Off-target resistance (Bypass signaling): Cancer cells can activate alternative signaling pathways to bypass their dependency on ALK signaling. Common bypass tracks include the activation of EGFR, MET, and KRAS signaling.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays with ALK inhibitors.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | - Verify EML4-ALK expression: Regularly confirm the expression of the EML4-ALK fusion protein in your cell lines using Western blotting or RT-PCR. - Mycoplasma contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
| Inhibitor Activity | - Confirm inhibitor concentration and stability: Prepare fresh stock solutions of the inhibitor and verify its concentration. Store aliquots at the recommended temperature to avoid degradation. - Perform dose-response curves: Determine the IC50 value of the inhibitor in your specific cell line to ensure you are using an effective concentration range. |
| Assay Conditions | - Optimize cell seeding density: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence drug sensitivity. - Standardize incubation times: Use consistent incubation times for drug treatment to ensure reproducibility. |
| Off-target Effects | - Use multiple inhibitors: Compare the effects of different ALK inhibitors with varying off-target profiles to distinguish between on-target ALK inhibition and off-target effects. - Rescue experiments: If an off-target effect is suspected, try to rescue the phenotype by activating the putative off-target pathway. |
Problem 2: Lack of tumor regression in EML4-ALK xenograft models treated with an ALK inhibitor.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Delivery/Dosage | - Verify inhibitor formulation and administration: Ensure the inhibitor is properly formulated for in vivo use and administered via the correct route and schedule. - Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine if the inhibitor is reaching the tumor at sufficient concentrations. - Dose-escalation study: Conduct a dose-escalation study to determine the maximum tolerated dose and optimal therapeutic dose in your model. |
| Tumor Heterogeneity | - Characterize the xenograft model: Analyze the genomic and proteomic profile of the xenograft tumor to confirm EML4-ALK expression and identify any pre-existing resistance mechanisms. - Establish multiple PDX models: Utilize several patient-derived xenograft (PDX) models to account for inter-tumoral heterogeneity.[11][12][13][14][15] |
| Acquired Resistance | - Monitor tumor growth closely: If initial tumor regression is followed by regrowth, it may indicate the development of acquired resistance. - Biopsy and analyze resistant tumors: Upon tumor regrowth, harvest the tumors and analyze them for on-target ALK mutations or activation of bypass signaling pathways. |
Data Presentation
Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against Various EML4-ALK Variants and Mutations in Ba/F3 Cells
| Inhibitor | EML4-ALK WT | L1196M | G1269A | C1156Y | G1202R |
| Crizotinib | 3 | >600 | 127 | 108 | 560 |
| Alectinib | 1.9 | 4.8 | 29 | 12 | 595 |
| Brigatinib | <1 | 2.1 | 5.6 | 1.8 | 27 |
| Ceritinib | 0.15 | 1.9 | 2.3 | 2.5 | 309 |
| Lorlatinib | 1 | 1 | 2 | 1 | 80 |
Data compiled from multiple sources.[3][16][17][18] Values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Generation and Testing of EML4-ALK Ba/F3 Stable Cell Lines
This protocol describes the generation of Ba/F3 cell lines that are dependent on EML4-ALK for survival and their use in testing the efficacy of ALK inhibitors.
1. Generation of Stable Cell Lines: a. Subclone the desired EML4-ALK variant cDNA into a retroviral or lentiviral expression vector containing a selectable marker (e.g., puromycin resistance). b. Transfect or transduce the packaging cell line (e.g., HEK293T) with the expression vector to produce viral particles. c. Infect Ba/F3 cells with the viral supernatant in the presence of polybrene (8 µg/mL). d. 24 hours post-infection, wash the cells and culture them in RPMI-1640 medium supplemented with 10% FBS and without IL-3. e. Apply selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to select for successfully transduced cells. f. Expand the IL-3 independent, antibiotic-resistant cells. Confirm EML4-ALK expression by Western blot.[19][20][21][22]
2. ALK Inhibitor Efficacy Testing (Cell Viability Assay): a. Seed the EML4-ALK Ba/F3 cells in a 96-well plate at a density of 1-3 x 10^5 cells/mL in RPMI-1640 with 10% FBS (without IL-3).[19] b. Prepare serial dilutions of the ALK inhibitor in the same medium. c. Add the inhibitor dilutions to the cells and incubate for 72 hours at 37°C and 5% CO2. d. Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). e. Calculate the IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Protocol 2: EML4-ALK Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of EML4-ALK positive patient-derived xenografts and their use for in vivo inhibitor studies.
1. PDX Establishment: a. Obtain fresh tumor tissue from an EML4-ALK positive NSCLC patient under sterile conditions. b. Implant a small fragment (3-5 mm³) of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[11][14] c. Monitor the mice for tumor growth. When the tumor reaches approximately 1 cm³, sacrifice the mouse and harvest the tumor. d. The harvested tumor can be serially passaged into new cohorts of mice for expansion. A portion should be cryopreserved and another portion used for histological and molecular characterization to confirm it retains the features of the original patient tumor.[11]
2. In Vivo Inhibitor Efficacy Study: a. Once the tumors in the PDX-bearing mice reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. b. Prepare the ALK inhibitor in a suitable vehicle for in vivo administration (e.g., oral gavage). c. Treat the mice with the inhibitor at the desired dose and schedule. The control group should receive the vehicle only. d. Measure tumor volume with calipers 2-3 times per week. e. At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., Western blot for downstream signaling, immunohistochemistry for proliferation and apoptosis markers).[13]
Mandatory Visualizations
Caption: EML4-ALK downstream signaling pathways.
Caption: In vitro ALK inhibitor screening workflow.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Human EML4-ALK Stable Cell Line-Ba/F3 (CSC-RO0120) - Creative Biogene [creative-biogene.com]
- 20. Ba/F3-EML4-ALK-G1202R-L1198F-Cell-Line - Kyinno Bio [kyinno.com]
- 21. EML4-ALK-G1202R-L1196M Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 22. In Vitro BaF3 Cell Line Models for Screening & Validation of Inhibitors Targeting EML4-ALK & Its Variants - Creative Biogene [creative-biogene.com]
EML 425 Cell Permeability Technical Support Center
Welcome to the technical support center for troubleshooting cell permeability experiments involving EML 425. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the assessment of cell monolayer permeability when using this and other cell-permeable small molecules.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your cell permeability assays.
Question: My TEER (Transendothelial Electrical Resistance) values are unstable or fluctuating wildly.
Answer: Unstable TEER readings are a common issue and can be caused by several factors. Refer to the following troubleshooting steps:
-
Temperature Fluctuations: TEER is highly sensitive to temperature changes. Ensure that your plates have equilibrated to room temperature for at least 20 minutes before taking measurements.[1][2][3] Consistent temperature must be maintained for all measurements to be comparable.[2][3]
-
Electrode Issues:
-
Conditioning: Ensure electrodes are pre-conditioned by soaking them in the measurement media.[2]
-
Cleaning: Clean the electrodes regularly to prevent protein buildup.[1]
-
Positioning: The position and depth of the electrode can significantly affect readings.[1] Maintain a consistent electrode placement for all measurements, ensuring the electrode is held vertically and does not touch the sides or bottom of the well.[1][4]
-
-
Media/Buffer:
-
Conductivity: Use a conductive liquid like culture media or PBS; deionized water will not work.[1]
-
Volume: Ensure there is adequate liquid volume in both the apical and basolateral compartments to fully immerse the electrode tips.[1]
-
Ionic Strength: Use the same media or buffer in all samples to ensure consistent ionic strength, as this can affect resistance.[1]
-
Question: After treatment with this compound, my TEER values have dropped significantly, but my Lucifer Yellow assay shows low permeability. How do I interpret this?
Answer: A significant drop in TEER with low Lucifer Yellow permeability can indicate an increase in ion permeability without the formation of larger pores that would allow the passage of Lucifer Yellow. TEER measures the resistance to the flow of ions, while the Lucifer Yellow assay measures the flux of a larger fluorescent molecule.[5] this compound, as a CBP/p300 inhibitor, may be altering the expression of specific claudin proteins that form ion-selective channels within the tight junctions, leading to this discrepancy.
Question: My Lucifer Yellow assay is showing high background fluorescence in the basolateral chamber.
Answer: High background fluorescence in a Lucifer Yellow assay can compromise your results. Consider the following potential causes:
-
Leaky Monolayer: The cell monolayer may not be fully confluent or may have been compromised. Ensure your cells have had sufficient time to form tight junctions. For Caco-2 cells, this can be up to 21 days.[6] A Lucifer Yellow permeability of <3% is generally considered acceptable for a healthy monolayer.[5]
-
Contamination: Accidental addition of Lucifer Yellow to the basolateral compartment during pipetting is a common error.[7] Exercise caution during the addition of the dye to the apical chamber.
-
Photobleaching: While less common for background issues, ensure you are handling the plates in a way that minimizes exposure to light.
-
Compound Interference: It is possible that this compound or its vehicle could have autofluorescence at the excitation/emission wavelengths of Lucifer Yellow. Run a control with the compound and no cells to check for this.
Question: The variability between my replicate wells is too high in both TEER and Lucifer Yellow assays.
Answer: High variability between replicates can be addressed by standardizing your technique:
-
Consistent Cell Seeding: Ensure a uniform cell seeding density across all wells.
-
Standardized Handling: Handle all plates and wells in a consistent manner, particularly with respect to incubation times, media changes, and the addition of reagents.
-
Pipetting Technique: Use careful and consistent pipetting techniques to avoid disturbing the cell monolayer.
-
Electrode Placement: For TEER, as mentioned, consistent electrode placement is crucial.[1]
Diagram: Troubleshooting Workflow for Permeability Assays
Caption: Troubleshooting logic for cell permeability assays.
Frequently Asked Questions (FAQs)
Q1: What are typical TEER values for Caco-2 and MDCK cell monolayers?
A1: TEER values can vary significantly based on cell passage number, culture conditions, and measurement equipment.[6] However, general ranges are provided in the table below. It is crucial to establish a baseline for your specific laboratory conditions.[6]
Q2: How might a CBP/p300 inhibitor like this compound affect cell permeability?
A2: CBP and p300 are transcriptional co-activators that play a role in cell differentiation and gene expression by acetylating histones and other proteins.[8][9] By inhibiting these proteins, this compound could alter the transcription of genes that code for tight junction proteins like claudins, occludin, and ZO-1.[10] This could lead to changes in the composition and function of tight junctions, thereby affecting paracellular permeability.
Q3: What is the purpose of a blank measurement in a TEER assay?
A3: A blank measurement, taken from an insert with no cells, accounts for the resistance of the membrane and the culture medium.[11] This value should be subtracted from the resistance measured in the wells with cells to get the true TEER of the cell monolayer.[11]
Q4: Can the vehicle for this compound (e.g., DMSO) affect my permeability assay?
A4: Yes, high concentrations of solvents like DMSO can compromise cell monolayer integrity. It is essential to run a vehicle control at the same concentration used for your this compound treatment to ensure that the observed effects are due to the compound itself and not the solvent.
Q5: How long should I incubate my cells with Lucifer Yellow?
A5: Incubation times for Lucifer Yellow assays are typically between 1 to 2 hours.[12] However, this can be optimized for your specific cell type and experimental conditions.
Data Presentation
| Parameter | Caco-2 Cells | MDCK II Cells | Reference |
| Typical Seeding Density | ~1 x 10^5 cells/cm² | 5 x 10^5 cells/mL | [6][13] |
| Time to Confluency | 18-24 days | 7 days | [14] |
| Expected TEER Range | 150 - 1800 Ω·cm² | 1600 - 2100 Ω·cm² | [13][15] |
| Acceptable Lucifer Yellow Permeability | < 3% | < 1% | [5] |
Experimental Protocols
Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement
-
Preparation: Culture Caco-2 or MDCK cells on permeable inserts until a confluent monolayer is formed.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for at least 20 minutes in a sterile hood.[1][2]
-
Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-30 minutes, followed by air drying.[5][11]
-
Equilibrate Electrodes: Equilibrate the electrodes in sterile culture medium or PBS for at least 30 minutes before use.[5]
-
Blank Measurement: Measure the resistance of a cell-free insert containing culture medium to use as a blank.
-
Sample Measurement:
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Ensure the electrodes are submerged but not touching the cell monolayer.[11]
-
Record the resistance reading once it stabilizes.
-
-
Calculation:
-
Subtract the blank resistance from the sample resistance.
-
Multiply the result by the surface area of the membrane to obtain the TEER value in Ω·cm².[11]
-
Protocol 2: Lucifer Yellow Permeability Assay
-
Preparation: Use a confluent cell monolayer on permeable inserts.
-
Wash: Gently wash the apical and basolateral compartments twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[7]
-
Add Buffer: Add fresh, pre-warmed HBSS to the basolateral chamber.[12]
-
Add Lucifer Yellow: Add HBSS containing 100 µM Lucifer Yellow to the apical chamber.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours on an orbital shaker (70-90 rpm).[12]
-
Sample Collection: After incubation, collect a sample from the basolateral chamber.
-
Measurement: Measure the fluorescence of the basolateral sample using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]
-
Calculation: Use a standard curve of known Lucifer Yellow concentrations to determine the amount of dye that has passed through the monolayer and calculate the permeability coefficient (Papp).[12]
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Simplified Tight Junction Regulation Pathway
References
- 1. wpiinc.com [wpiinc.com]
- 2. wpiinc.com [wpiinc.com]
- 3. wpiinc.com [wpiinc.com]
- 4. World Precision Instruments | FAQs about TEER Measurement [wpi-europe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 8. Roles of CREB-binding protein (CBP)/p300 in respiratory epithelium tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tight junction - Wikipedia [en.wikipedia.org]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. 5.3. Transepithelial Electrical Resistance (TEER) Measurements [bio-protocol.org]
- 14. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
EML4-ALK Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EML4-ALK and analyzing dose-response curves of targeted inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the EML4-ALK fusion protein and why is it a therapeutic target?
The EML4-ALK fusion protein is an oncogenic driver found in a subset of non-small cell lung cancers (NSCLC). It results from a chromosomal rearrangement that fuses the EML4 (echinoderm microtubule-associated protein-like 4) gene with the ALK (anaplastic lymphoma kinase) gene. This fusion leads to constitutive activation of the ALK tyrosine kinase, which in turn drives uncontrolled cell proliferation and survival through downstream signaling pathways. As a key driver of tumor growth, the EML4-ALK fusion protein is a critical therapeutic target for a class of drugs known as ALK inhibitors.
Q2: What are the key signaling pathways activated by EML4-ALK?
The constitutively active EML4-ALK fusion protein activates several downstream signaling pathways that promote cancer cell growth, survival, and proliferation. The three major pathways are:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
JAK/STAT Pathway: Activation of this pathway contributes to cell proliferation and differentiation.
-
RAS/MAPK Pathway: This pathway plays a significant role in cell growth, differentiation, and survival.
Targeting the ALK kinase activity with inhibitors is designed to block these downstream signals.
Q3: Do different EML4-ALK variants affect drug sensitivity?
Yes, different EML4-ALK fusion variants, arising from different breakpoints in the EML4 gene, can influence the sensitivity to ALK inhibitors. The most common variants are variant 1 and variant 3. Studies have suggested that these variants can differ in their protein stability and their ability to activate downstream signaling pathways, which may contribute to varied responses to ALK tyrosine kinase inhibitors (TKIs). For instance, some research indicates that variant 3 may be associated with a more aggressive phenotype and potentially altered sensitivity to certain inhibitors compared to variant 1.
Q4: What are typical IC50 values for common ALK inhibitors against EML4-ALK positive cell lines?
IC50 values can vary depending on the specific cell line, the EML4-ALK variant it expresses, and the experimental conditions. Below is a summary of representative IC50 values for commonly used ALK inhibitors against well-characterized EML4-ALK positive NSCLC cell lines.
| Cell Line | EML4-ALK Variant | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| NCI-H3122 | Variant 1 | ~30 - 60 | ~1.9 - 3.5 | ~10 - 20 | ~1.3 - 6 |
| NCI-H2228 | Variant 3 | ~40 - 100 | ~20 - 50 | ~20 - 40 | ~10 - 25 |
| STE-1 | Variant 2 | ~50 - 120 | ~5 - 15 | Not widely reported | Not widely reported |
Note: These values are approximate and compiled from various studies. Actual IC50 values should be determined experimentally under your specific laboratory conditions.
Troubleshooting Guide: Dose-Response Curve Analysis
This guide addresses common issues encountered during the generation and analysis of dose-response curves for EML4-ALK inhibitors.
Issue 1: High variability between replicate wells.
-
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells of the microplate.
-
Pipetting errors: Inaccurate dispensing of cells, media, or drug solutions.
-
Edge effects: Evaporation from wells on the perimeter of the plate leading to changes in media concentration.
-
Cell clumping: Cells not being in a single-cell suspension before seeding.
-
-
Solutions:
-
Ensure thorough mixing of the cell suspension before and during plating.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.
-
Ensure complete dissociation of cells into a single-cell suspension after trypsinization.
-
Issue 2: The dose-response curve does not reach 100% inhibition (plateaus at a lower percentage).
-
Possible Causes:
-
Drug resistance: The cell population may contain a sub-population of resistant cells due to pre-existing or acquired resistance mechanisms.
-
Off-target effects at high concentrations: The inhibitor may have non-specific effects that interfere with the viability assay at very high doses.
-
Drug solubility issues: The inhibitor may precipitate out of solution at higher concentrations.
-
Assay limitations: The viability assay used (e.g., MTT) may not be able to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
-
Solutions:
-
Investigate potential resistance mechanisms (see "Mechanisms of Resistance" diagram below). This could involve sequencing the ALK kinase domain to check for resistance mutations.
-
Visually inspect the drug solutions at high concentrations for any signs of precipitation.
-
Consider using a complementary assay that directly measures cell death, such as an apoptosis assay (e.g., Annexin V staining).
-
Issue 3: The dose-response curve is not sigmoidal (e.g., U-shaped or biphasic).
-
Possible Causes:
-
Hormesis: A biphasic dose-response where low doses of a substance show a stimulatory effect, while high doses are inhibitory. While less common with targeted inhibitors, it can occur.
-
Complex drug-target interactions: The inhibitor may have multiple binding sites with different affinities or may induce different cellular responses at different concentrations.
-
Off-target pharmacology: At certain concentrations, the inhibitor might be hitting other kinases or cellular targets, leading to unexpected effects on cell viability.
-
-
Solutions:
-
Carefully repeat the experiment, ensuring accurate serial dilutions and covering a wide range of concentrations.
-
Investigate the inhibitor's selectivity profile to understand its potential off-target effects.
-
If the biphasic curve is reproducible, it may indicate a complex biological response that warrants further investigation into the drug's mechanism of action.
-
Issue 4: Inconsistent IC50 values between experiments.
-
Possible Causes:
-
Differences in cell passage number: Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity.
-
Variations in cell confluence at the time of treatment: Cell density can influence drug response.
-
Inconsistent incubation times: The duration of drug exposure can significantly impact the IC50 value.
-
Reagent variability: Differences in lots of media, serum, or assay reagents.
-
-
Solutions:
-
Use cells within a consistent and defined passage number range for all experiments.
-
Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase at the start of the experiment.
-
Maintain consistent incubation times for drug treatment and assay development.
-
Record lot numbers of all reagents used and test new lots to ensure consistency.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response of EML4-ALK positive cells to an ALK inhibitor.
Materials:
-
EML4-ALK positive cell line (e.g., NCI-H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ALK inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ALK inhibitor in complete culture medium from the stock solution. It is recommended to perform a 10-point dilution series.
-
Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (untreated cells are considered 100% viable).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: EML4-ALK Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Caption: Potential Mechanisms of Resistance to ALK Inhibitors.
EML 425 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EML4-ALK fusion oncogene. Our goal is to address common sources of experimental variability and enhance reproducibility.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your EML4-ALK experiments.
Issue: Inconsistent or Weak Protein Expression in Western Blots
Question: My Western blot results for the EML4-ALK fusion protein are inconsistent, or the signal is very weak. What could be the cause, and how can I fix it?
Answer:
Inconsistent or weak detection of EML4-ALK by Western blot can stem from several factors, ranging from the specific variant of the fusion protein to technical aspects of the procedure.
Potential Causes and Solutions:
-
EML4-ALK Variant Differences: Different EML4-ALK variants have different molecular weights. For example, variant 1 is approximately 120 kDa, while variant 3 is smaller at around 87 kDa.[1] Ensure your gel electrophoresis and transfer conditions are optimized for the expected size of your specific variant.
-
Protein Instability and Degradation: The EML4-ALK fusion protein can be unstable. To minimize degradation, it is crucial to use fresh cell lysates and to add protease and phosphatase inhibitors to your lysis buffer.[2] Recommended protease inhibitors include leupeptin and PMSF.[2]
-
Low Protein Abundance: If the fusion protein is not highly expressed in your cell line, you may need to increase the amount of protein loaded onto the gel. A starting point of 20-30 µg of whole-cell extract is recommended, but for less abundant proteins, this may need to be increased.[2]
-
Antibody Issues:
-
Primary Antibody: Ensure you are using an antibody validated for the detection of the EML4-ALK fusion. The incubation time may need to be extended (e.g., overnight at 4°C) to enhance the signal.[3]
-
Secondary Antibody: An excess of secondary antibody can lead to high background, obscuring a weak signal. It's important to optimize the dilution of your HRP-conjugated secondary antibody.[2]
-
-
Transfer Inefficiency:
-
High Molecular Weight Proteins: For larger EML4-ALK variants, consider adjusting the transfer time and including SDS in the transfer buffer to facilitate movement from the gel to the membrane.[4]
-
Low Molecular Weight Proteins: For smaller variants, ensure your membrane has an appropriate pore size (e.g., 0.2 µm for proteins <20 kDa) to prevent the protein from passing through.[5] You can check for over-transfer by using a second membrane behind the first during the transfer process.[5]
-
Issue: High Variability in Drug Sensitivity Assays
Question: I am observing significant variability in the IC50 values for ALK inhibitors in my cell viability assays. What are the likely sources of this inconsistency?
Answer:
Variability in drug sensitivity assays is a common challenge. Several factors, including the specific EML4-ALK variant, cell culture conditions, and assay protocol, can contribute to inconsistent results.
Potential Causes and Solutions:
-
Different EML4-ALK Variants: Studies have shown that different EML4-ALK variants can exhibit varied sensitivity to ALK inhibitors.[6] For instance, some variants may be inherently more or less sensitive to a particular inhibitor. Be aware of the specific variant in your cell model as it can influence the expected IC50 values.
-
Cell Line Integrity:
-
Misidentification and Cross-Contamination: Using misidentified or cross-contaminated cell lines is a major source of irreproducible data. It is essential to authenticate your cell lines, for example, through Short Tandem Repeat (STR) profiling.
-
Passage Number: The number of times a cell line has been subcultured can affect its characteristics. It is advisable to use low-passage cells for experiments to ensure consistency.
-
-
Assay Protocol Adherence: Minor deviations in the experimental protocol can lead to significant variations. This includes inconsistencies in cell seeding density, drug concentration preparation, and incubation times. Standardizing these parameters across all experiments is critical.
-
Reagent Quality: Ensure that the ALK inhibitors and other reagents are of high quality and stored correctly to maintain their potency.
Frequently Asked Questions (FAQs)
Cell Line Authentication and Management
Question: How critical is cell line authentication for my EML4-ALK research, and what are the best practices?
Answer:
Cell line authentication is absolutely critical for the validity and reproducibility of your research. The use of misidentified or contaminated cell lines is a significant problem in biomedical research.[7][8][9]
Best Practices for Cell Line Management:
-
Authentication: Authenticate all new cell lines upon receipt using methods like Short Tandem Repeat (STR) profiling.
-
Quarantine: Keep new cell lines in quarantine until their identity and sterility (e.g., absence of mycoplasma) are confirmed.
-
Passage Number Tracking: Maintain a record of the passage number for all cell lines and use cells within a consistent and low passage range for your experiments.
-
Regular Re-authentication: Periodically re-authenticate your cell lines, especially before starting a new series of experiments or after long-term culture.
Quantitative Data on Experimental Variability
To highlight the importance of rigorous experimental practices, the following tables summarize key data on sources of variability in cancer research.
Table 1: Prevalence of Problematic Cell Lines in Scientific Literature
| Metric | Percentage | Source |
| Estimated percentage of cell lines on the problematic list in published papers | 8.6% | [7][10] |
| Percentage of problematic cell lines in papers using Research Resource Identifiers (RRIDs) | 3.3% | [7][10] |
| Incidence of cross-contamination/misidentification in a study of 278 cell lines | 46.0% | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments in EML4-ALK research.
Protocol 1: Western Blotting for EML4-ALK Fusion Protein Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel. The gel percentage should be appropriate for the expected molecular weight of the EML4-ALK variant.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for ALK overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: ALK Inhibitor Drug Sensitivity Assay (MTT-Based)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of the ALK inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include vehicle-only controls.
-
Incubate for 72 hours.[13]
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[14]
-
Visualizations
EML4-ALK Signaling Pathway
Caption: Key downstream signaling pathways activated by the EML4-ALK fusion protein.
General Experimental Workflow for Drug Sensitivity Testing
Caption: A typical workflow for assessing the sensitivity of EML4-ALK cells to ALK inhibitors.
Troubleshooting Flowchart for Inconsistent Western Blot Results
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incidences of problematic cell lines are lower in papers that use RRIDs to identify cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | ALK F1174S mutation impairs ALK kinase activity in EML4-ALK variant 1 and sensitizes EML4-ALK variant 3 to crizotinib [frontiersin.org]
Interpreting Unexpected Results with EML425: A Technical Support Guide
Disclaimer: The information provided in this technical support guide is for a hypothetical compound, "EML425," presumed to be an inhibitor of the EML4-ALK fusion protein for research purposes. The scenarios and data presented are illustrative and intended to guide researchers in troubleshooting unexpected experimental outcomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the hypothetical EML4-ALK inhibitor, EML425.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. Why am I observing incomplete inhibition of downstream signaling (e.g., p-STAT3, p-AKT) even at high concentrations of EML425? | This could be due to several factors: - Cellular Resistance: The cell line may have acquired resistance mutations in the EML4-ALK kinase domain. - Drug Efflux: Overexpression of efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of EML425. - Parallel Signaling Pathways: The cells may have activated alternative survival pathways that are independent of EML4-ALK signaling. - Compound Instability: EML425 may be unstable in your experimental conditions (e.g., media, temperature). |
| 2. My EML425-treated cells show an unexpected increase in the expression of a seemingly unrelated protein. What could be the cause? | This may indicate an off-target effect of EML425. The compound might be interacting with other kinases or cellular proteins, leading to unintended changes in gene expression. It is also possible that the cell is compensating for the inhibition of EML4-ALK by upregulating other signaling pathways. |
| 3. I am seeing significant cytotoxicity in my control cell line (lacking the EML4-ALK fusion) at concentrations that should be non-toxic. Why is this happening? | This suggests potential off-target toxicity. EML425 might be inhibiting other essential kinases or cellular processes that are present in both your EML4-ALK positive and negative cell lines. Consider performing a broader kinase screen to identify potential off-target interactions. |
| 4. The dose-response curve for EML425 in my cell viability assay is not sigmoidal as expected. What does this mean? | A non-sigmoidal dose-response curve can indicate several phenomena: - Complex biological response: The compound may have biphasic effects, where it is stimulatory at low doses and inhibitory at high doses. - Assay interference: EML425 might be interfering with the assay components (e.g., luciferase, formazan dyes). - Heterogeneous cell population: The cell population may have varying sensitivity to the compound. |
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of EML4-ALK Phosphorylation
If you observe variable or weaker-than-expected inhibition of EML4-ALK phosphorylation (p-ALK), consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Inconsistent p-ALK Inhibition
Caption: Troubleshooting workflow for inconsistent EML4-ALK phosphorylation.
Quantitative Data Summary: Troubleshooting p-ALK Inhibition
| Troubleshooting Step | Parameter Checked | Expected Outcome | Observed Anomaly | Potential Next Step |
| Compound Integrity | EML425 stock concentration and purity | Concentration verified; Purity >98% | Lower than expected concentration | Prepare fresh stock from powder |
| Cell Line Verification | Mycoplasma contamination; STR profile | Negative for mycoplasma; Matches reference | Positive for mycoplasma | Treat cells for mycoplasma and re-test |
| Western Blot | Phospho-ALK and Total ALK levels | Clear bands at expected molecular weight | Multiple non-specific bands | Validate primary antibody with a positive control |
Detailed Protocol: Western Blot for p-ALK
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies for phospho-ALK (Tyr1604) and total ALK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
Issue 2: Unexpected Off-Target Cytotoxicity
If EML425 exhibits toxicity in control cells that do not express the EML4-ALK fusion protein, this suggests off-target effects.
Logical Flow for Investigating Off-Target Effects
Caption: Logical workflow for investigating off-target cytotoxicity.
Data Summary: Hypothetical Kinase Profiling Results for EML425
| Kinase Target | % Inhibition at 1 µM EML425 | Potential Biological Consequence |
| EML4-ALK | 95% | On-target effect |
| FAK | 78% | Inhibition of cell adhesion and migration |
| IGF1R | 65% | Altered cell growth and metabolism |
| SRC | 52% | Disruption of multiple signaling pathways |
Protocol: Kinase Profiling Assay
A kinase profiling assay, such as those offered by commercial vendors (e.g., Eurofins, Promega), is recommended. Typically, these assays involve:
-
Incubation of the test compound (EML425) with a panel of purified kinases.
-
Addition of ATP and a kinase-specific substrate.
-
Measurement of substrate phosphorylation, often through radiometric or fluorescence-based methods.
-
Calculation of the percent inhibition of each kinase by the test compound relative to a control.
Signaling Pathway Diagram
EML4-ALK Signaling and Potential Points of EML425 Action
Caption: EML4-ALK signaling and hypothetical actions of EML425.
Validation & Comparative
A Comparative Guide to EML425 and Other CBP/p300 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the CBP/p300 inhibitor EML425 against other notable alternatives in its class, supported by available experimental data. The information is intended to assist researchers in making informed decisions for their specific research applications.
Introduction to CBP/p300 and Their Inhibition
CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] They function as histone acetyltransferases (HATs), modifying chromatin structure to regulate gene expression.[2] Given their central role in transcription, the dysregulation of CBP/p300 is implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention.[3]
Inhibitors of CBP/p300 are broadly classified into two categories based on their mechanism of action:
-
Catalytic Inhibitors: These molecules target the histone acetyltransferase (HAT) domain, directly preventing the acetylation of histone and non-histone proteins.
-
Bromodomain Inhibitors: These compounds bind to the bromodomain, a protein module that recognizes acetylated lysine residues, thereby preventing the recruitment of CBP/p300 to chromatin.[4]
This guide will compare the catalytic inhibitor EML425 with another catalytic inhibitor, A-485, and a prominent bromodomain inhibitor, CCS1477 (Inobrodib).
Comparative Performance of CBP/p300 Inhibitors
The following sections provide a detailed comparison of the biochemical potency, cellular activity, and in vivo efficacy of EML425, A-485, and CCS1477, based on published experimental data.
Quantitative Data Summary
The table below summarizes the key quantitative metrics for each inhibitor, providing a snapshot of their potency and selectivity. It is important to note that these values were determined in different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (p300) | IC50 (CBP) | Kd (p300) | Kd (CBP) | Selectivity Highlight |
| EML425 | Catalytic (HAT) | Non-competitive with Acetyl-CoA and histone substrate | 2.9 µM | 1.1 µM | - | - | Selective over GCN5 and PCAF HATs |
| A-485 | Catalytic (HAT) | Acetyl-CoA competitive | 9.8 nM | 2.6 nM | - | - | Selective over other HATs and >150 non-epigenetic targets |
| CCS1477 | Bromodomain | Binds to acetyl-lysine binding pocket | - | - | 1.3 nM | 1.7 nM | >130-fold selective over BRD4 |
IC50: Half-maximal inhibitory concentration, a measure of inhibitor potency. A lower value indicates higher potency. Kd: Dissociation constant, a measure of binding affinity. A lower value indicates higher affinity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Overview of the CBP/p300 signaling pathway.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize CBP/p300 inhibitors.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of CBP/p300.
-
Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate by the HAT enzyme. The amount of acetylated peptide or the co-product, Coenzyme A (CoA-SH), is then detected.
-
General Protocol (Fluorometric):
-
A reaction mixture is prepared containing HAT assay buffer, the HAT enzyme (recombinant p300 or CBP), and the test inhibitor at various concentrations.
-
The reaction is initiated by adding the histone H3 or H4 peptide substrate and acetyl-CoA.
-
The mixture is incubated at room temperature to allow the enzymatic reaction to proceed.
-
A developer solution is added that reacts with the CoA-SH product to generate a fluorescent signal.
-
The fluorescence is measured using a plate reader (e.g., excitation/emission at 535/587 nm).
-
The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
-
-
Materials: Recombinant p300/CBP, histone peptide substrate, acetyl-CoA, HAT assay buffer, developer, and a suitable multi-well plate.[5][6]
Bromodomain Binding Assay
This assay determines the binding affinity of an inhibitor to the CBP/p300 bromodomain.
-
Principle: A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.
-
General Protocol (AlphaScreen):
-
The test inhibitor is incubated with a GST-tagged CBP or p300 bromodomain and a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
-
Glutathione donor beads and streptavidin acceptor beads are added to the mixture.
-
In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the protein-peptide interaction, generating a chemiluminescent signal upon laser excitation.
-
A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
The Kd value is determined from the dose-response curve.
-
-
Materials: GST-tagged bromodomain, biotinylated acetylated histone peptide, AlphaScreen donor and acceptor beads, and a microplate reader capable of AlphaScreen detection.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Cells are cultured in the presence of the inhibitor, and the number of viable cells is quantified after a set period.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with the inhibitor across a range of concentrations.
-
After a 72-hour incubation period, a viability reagent (e.g., CellTiter-Glo®, MTT) is added.
-
The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured with a plate reader.
-
The concentration that inhibits cell growth by 50% (GI50) is calculated.
-
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, and a cell viability reagent.[7][8]
Summary and Conclusion
EML425 is a valuable research tool for studying the catalytic function of CBP/p300. Its non-competitive mechanism of action offers a distinct profile compared to the acetyl-CoA competitive inhibitor A-485. While EML425 demonstrates micromolar potency in enzymatic assays, A-485 exhibits significantly higher potency at the nanomolar level.
For targeting the non-catalytic functions of CBP/p300, the bromodomain inhibitor CCS1477 provides a highly potent and selective alternative, with strong in vitro and in vivo activity demonstrated in various cancer models. The choice between these inhibitors will ultimately depend on the specific research question and the desired mechanism of CBP/p300 modulation.
The provided experimental methodologies offer a foundation for the in-house evaluation and comparison of these and other CBP/p300 inhibitors. As the field of epigenetic drug discovery continues to evolve, the development of novel inhibitors with improved potency, selectivity, and drug-like properties remains an active area of research.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Histone Acetyltransferase Assay Kit (Fluorescent) | Proteintech [ptglab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellcentric.com [cellcentric.com]
- 8. cellcentric.com [cellcentric.com]
Validating EML 425's Specificity for KAT3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of EML 425 with other known histone acetyltransferase (HAT) inhibitors, focusing on the validation of its specificity for the KAT3 family, which includes the crucial transcriptional co-activators CBP and p300. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound and employ rigorous methods for inhibitor validation.
Introduction to this compound and the KAT3 Family
The lysine acetyltransferase (KAT) family of enzymes plays a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. The KAT3 subfamily, comprising the highly homologous proteins CREB-binding protein (CBP) and p300, are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2] Dysregulation of CBP and p300 activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][3]
This compound has emerged as a potent and selective inhibitor of the KAT3 family. Understanding its precise specificity is paramount for its utility as a chemical probe and a potential therapeutic agent. This guide provides a comparative analysis of this compound's expected profile with established KAT3 inhibitors, supported by detailed experimental protocols for validation.
Comparative Analysis of KAT3 Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors against KAT3 (CBP and p300) and other representative histone acetyltransferases. This data, compiled from various studies, highlights the selectivity profiles of these compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Inhibitor | Target | IC50 / Ki | Selectivity Notes |
| This compound | KAT3 (CBP/p300) | Data not publicly available in direct comparative studies. Expected to be potent and highly selective for the KAT3 family. | Further experimental validation is required to establish a comprehensive selectivity profile against a broad panel of HATs. |
| A-485 | p300 | IC50: 9.8 nM[4] | Highly selective. No significant inhibition of PCAF, GCN5, Tip60, and other HATs at concentrations up to 10 µM.[4] |
| CBP | IC50: 2.6 nM[4] | ||
| C646 | p300 | Ki: 400 nM[5] | Selective for p300/CBP over other acetyltransferases like PCAF.[5] |
| p300 | IC50: 1.6 µM[6] | ||
| 5d (Berberine Analog) | p300 | IC50: 0.070 µM[7] | Potent and highly selective inhibitor of p300/CBP.[7] |
| CBP | IC50: 1.755 µM[7] | ||
| Anacardic Acid | p300 | IC50: ~8.5 µM[6] | Also inhibits PCAF (IC50: ~5 µM). Known to be a non-specific inhibitor.[6] |
| PCAF | IC50: ~5 µM[6] |
Experimental Protocols for Specificity Validation
Accurate determination of an inhibitor's specificity requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays used in the characterization of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)
This assay directly measures the enzymatic activity of HATs by quantifying the transfer of a radiolabeled acetyl group from acetyl-coenzyme A ([³H]-acetyl-CoA) to a histone substrate.
Materials:
-
Recombinant HAT enzyme (e.g., p300, CBP, PCAF, GCN5)
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Stop Solution: Glacial acetic acid
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme and the histone peptide substrate in the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding glacial acetic acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [³H]-acetyl-CoA.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay measures the binding of an acetyl-lysine-specific antibody to the acetylated histone product.
Materials:
-
Recombinant HAT enzyme
-
Biotinylated histone peptide substrate
-
Acetyl-CoA
-
TR-FRET donor (e.g., Europium-labeled anti-acetyl-lysine antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA
-
Stop/Detection Buffer: Assay buffer containing EDTA and the TR-FRET reagents
Procedure:
-
In a microplate, add the HAT enzyme, biotinylated histone peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at room temperature for the desired time.
-
Stop the reaction and detect the product by adding the Stop/Detection Buffer containing the TR-FRET donor and acceptor.
-
Incubate for 1-2 hours to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the direct binding of an inhibitor to the target enzyme, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant HAT enzyme
-
Test inhibitor
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the HAT enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.
Visualizing Key Pathways and Workflows
To further aid in the understanding of KAT3 function and inhibitor validation, the following diagrams illustrate the KAT3 signaling pathway and a typical experimental workflow.
Caption: KAT3 (CBP/p300) signaling pathway.
Caption: General workflow for an in vitro HAT activity assay.
Caption: Logical workflow for determining inhibitor specificity.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 3. [Reported HAT inhibitors. Most of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
EML 425: A Comparative Analysis of a Novel HAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are a class of enzymes crucial in epigenetic regulation, primarily through the acetylation of lysine residues on histone tails, which generally leads to a more open chromatin structure and increased gene transcription.[1] The dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1] Among the different families of HATs, the p300/CBP (CREB-binding protein) family has garnered significant attention due to its role as a transcriptional co-activator in numerous signaling pathways vital for cell proliferation and survival.[2][3] This guide provides a comparative analysis of EML 425, a novel p300/CBP inhibitor, with other well-characterized HAT inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.
Overview of this compound
This compound is a potent and selective, reversible inhibitor of the p300/CBP histone acetyltransferases. Unlike many other p300/CBP inhibitors that are competitive with acetyl-CoA, this compound exhibits a non-competitive mechanism of action with respect to both acetyl-CoA and the histone substrate. It is believed to bind to an alternative pocket near the substrate lysine binding groove. This distinct mechanism may offer a different pharmacological profile and potential advantages in certain biological contexts.
Comparative Performance of HAT Inhibitors
The efficacy of HAT inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the IC50 values of this compound and other notable p300/CBP inhibitors.
| Inhibitor | p300 IC50 | CBP IC50 | Mechanism of Action | Selectivity | Reference |
| This compound | 2.9 µM | 1.1 µM | Non-competitive (vs. Acetyl-CoA & Histone) | Selective vs. GCN5, PCAF | [2] |
| A-485 | 9.8 nM | 2.6 nM | Competitive (vs. Acetyl-CoA) | Selective vs. other HATs | [4] |
| iP300w | 15.8 nM | - | Competitive (vs. Acetyl-CoA) | - | [5] |
| CPI-1612 | 10.7 nM | - | Competitive (vs. Acetyl-CoA) | - | [5] |
| C646 | 400 nM (Ki) | - | Competitive (vs. Acetyl-CoA) | Selective vs. other HATs | [6] |
| Anacardic Acid | 8.5 µM | - | Non-competitive | Also inhibits PCAF (IC50 = 5 µM) | [7] |
Note: IC50 values can vary depending on the assay conditions, such as the concentration of acetyl-CoA. For competitive inhibitors, the apparent IC50 increases with higher acetyl-CoA concentrations.
Cellular Activity of p300/CBP Inhibitors
Beyond enzymatic inhibition, the cellular effects of these compounds are critical for their therapeutic potential. The table below outlines the observed effects of these inhibitors on various cancer cell lines.
| Inhibitor | Cell Line(s) | Observed Effects | Reference |
| This compound | - | Data on specific cell line IC50 for proliferation not readily available. | |
| A-485 | Prostate cancer cells | Reduces histone acetylation, inhibits androgen receptor signaling. | [8] |
| C646 | Melanoma cells | Inhibits cell growth, promotes cellular senescence. | [9] |
| C646 | Prostate cancer cells | Induces apoptosis by inhibiting androgen receptor and NF-κB pathways. | [3] |
| CPI-1612 | MCF-7 (Breast Cancer) | Potent inhibition of histone acetylation and cell growth. | [5] |
| iP300w | MCF-7 (Breast Cancer) | Inhibition of histone acetylation and cell growth. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: p300/CBP signaling pathways in cancer.
Caption: Experimental workflow for HAT inhibitor evaluation.
Experimental Protocols
p300/CBP Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding)
This protocol is a standard method for measuring the enzymatic activity of p300/CBP and the potency of inhibitors.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-Coenzyme A
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Inhibitor compound dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0)
-
Scintillation fluid
-
Microplate, 96-well
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test inhibitor at various concentrations.
-
Add the recombinant p300 or CBP enzyme to initiate the reaction. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Initiate the acetylation reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times with the wash buffer for 5 minutes each to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper completely.
-
Place the dried filter paper into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using appropriate software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput, non-radioactive method for measuring HAT activity.
Materials:
-
Recombinant p300 or CBP enzyme
-
Biotinylated histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
TR-FRET detection reagents (e.g., Europium-labeled anti-acetyl-lysine antibody and Streptavidin-conjugated acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% BSA
-
Inhibitor compound dissolved in DMSO
-
Low-volume, 384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Add the assay buffer, biotinylated histone peptide, and acetyl-CoA to the wells of the microplate.
-
Add the test inhibitor at various concentrations.
-
Add the recombinant p300 or CBP enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the TR-FRET detection reagents.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The FRET signal is proportional to the amount of acetylated peptide. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Conclusion
This compound represents an interesting addition to the landscape of p300/CBP inhibitors due to its non-competitive mechanism of action. While its in vitro potency appears to be in the micromolar range, which is less potent than some of the leading competitive inhibitors like A-485 and CPI-1612, its different binding mode could translate to a unique cellular activity profile and potential for overcoming resistance mechanisms that may arise with active-site competitive inhibitors.[10] Further head-to-head cellular studies are warranted to fully elucidate the comparative performance of this compound. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments to further investigate this compound and other HAT inhibitors in the context of their specific research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 5. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of different histone acetyltransferases (HATs) uncovers transcription-dependent and -independent acetylation-mediated mechanisms in memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Screening and Validation of EML4-ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent inhibitors targeting the EML4-ALK fusion protein, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). We present key performance data, detailed experimental protocols for inhibitor screening and validation, and visual representations of the underlying biological pathways and experimental workflows.
EML4-ALK Inhibitor Performance: A Comparative Analysis
The efficacy of various EML4-ALK inhibitors has been extensively evaluated in preclinical studies. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for several first, second, and third-generation EML4-ALK inhibitors against wild-type EML4-ALK and common resistance mutations.
| Inhibitor (Generation) | Cell Line | Target | IC50 (nM) |
| Crizotinib (1st) | Ba/F3 | Native EML4-ALK | 107[1] |
| H3122 | EML4-ALK | 300[2] | |
| H2228 | EML4-ALK | 900[2] | |
| Ba/F3 | ALK G1202R | 560[3] | |
| Ceritinib (2nd) | Ba/F3 | Native EML4-ALK | 37[1] |
| Ba/F3 | ALK L1196M | Potent Inhibition[4] | |
| Ba/F3 | ALK G1269A | Potent Inhibition[4] | |
| Ba/F3 | ALK G1202R | 309[3] | |
| Alectinib (2nd) | Ba/F3 | Native EML4-ALK | 25[1] |
| H3122 | EML4-ALK | 30[5] | |
| H2228 | EML4-ALK | 240[5] | |
| Ba/F3 | ALK G1202R | 595[3] | |
| Brigatinib (2nd) | Ba/F3 | Native EML4-ALK | 14[1][6] |
| Ba/F3 | ALK G1202R | <200[6] | |
| Ba/F3 | ALK L1196M | Active[6] | |
| Lorlatinib (3rd) | Ba/F3 | ALK G1202R | 80[3] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols for Inhibitor Screening and Validation
Accurate and reproducible experimental protocols are fundamental to the successful screening and validation of EML4-ALK inhibitors. Below are detailed methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified EML4-ALK kinase in the presence of an inhibitor.
Materials:
-
Recombinant human EML4-ALK kinase enzyme[7]
-
Substrate (e.g., IGF1Rtide)[7]
-
Kinase reaction buffer (e.g., 5X Reaction Buffer)[7]
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the EML4-ALK kinase, substrate, and reaction buffer.
-
Add serial dilutions of the test inhibitor to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based Proliferation/Viability Assay (e.g., MTS Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of EML4-ALK-positive cancer cell lines.
Materials:
-
Cell culture medium and supplements
-
Test inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[8]
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the EML4-ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
Add the MTS reagent to each well and incubate for 1-4 hours.[9]
-
Measure the absorbance at 490 nm using a spectrophotometer.[10]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
EML4-ALK-positive cancer cell lines for implantation
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject EML4-ALK-positive cancer cells into the flanks of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Visualizing EML4-ALK Signaling and Inhibitor Screening
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
Caption: EML4-ALK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for EML4-ALK Inhibitor Screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EML4-ALK Kinase Enzyme System [promega.jp]
- 8. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. broadpharm.com [broadpharm.com]
Confirming On-Target Effects of EML 425: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the on-target effects of EML 425, a potent dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. Objective comparison with alternative inhibitors and supporting experimental data are presented to aid researchers in designing robust target validation studies.
Introduction to this compound and its Targets
This compound is a cell-permeable, reversible, and non-competitive inhibitor of the paralogous transcriptional co-activators CBP (gene name: CREBBP) and p300 (gene name: EP300).[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins (e.g., H3K18, H3K27) and other transcription factors.[3][4] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4][5] this compound has been shown to induce a reduction in histone acetylation, leading to cell cycle arrest at the G0/G1 phase and an increase in apoptosis in leukemia cell lines.[2]
Confirming that the observed biological effects of a small molecule inhibitor like this compound are a direct consequence of its interaction with the intended targets is a critical step in drug development. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout, provide a powerful method to mimic the pharmacological inhibition of a target, thereby validating its role in a specific cellular phenotype.
Pharmacological and Genetic Inhibition of CBP/p300: A Comparison
The on-target effects of this compound can be validated by comparing its phenotypic and molecular consequences to those induced by the genetic knockout of CREBBP and EP300. Furthermore, comparing this compound to other CBP/p300 inhibitors provides a broader context for its activity and specificity.
Comparative Inhibitor Potency
Several small molecules have been developed to target the catalytic HAT or bromodomain of CBP/p300. This compound targets the HAT domain. A comparison of its potency with other well-characterized HAT inhibitors, such as A-485, is essential.
| Compound | Target Domain | Target | IC50 / Kd | Reference |
| This compound | HAT | p300 | IC50: 1.1 µM | [1][2] |
| CBP | IC50: 2.9 µM | [1][2] | ||
| A-485 | HAT | p300 | IC50: 9.8 nM | [6][7] |
| CBP | IC50: 2.6 nM | [6][7] | ||
| CCS1477 | Bromodomain | p300 | Kd: 1.3 nM | [8][9] |
| CBP | Kd: 1.7 nM | [8][9] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are measures of potency. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Phenotypic Comparison: Pharmacological vs. Genetic Inhibition
Both pharmacological inhibition and genetic knockout of CBP/p300 have been shown to suppress cancer cell proliferation, primarily through cell cycle arrest. This convergence of phenotypes provides strong evidence for the on-target activity of the inhibitors.
| Approach | Method | Cellular Effect | Key Downstream Events | Reference |
| Pharmacological | This compound Treatment | G0/G1 cell cycle arrest; Apoptosis | Reduction in H4K5ac and H3K9ac | [2] |
| A-485 Treatment | Inhibition of proliferation; Cell cycle arrest | Reduction in H3K27ac and H3K18ac; Downregulation of MYC | [10][11][12] | |
| CCS1477 Treatment | Inhibition of proliferation | Downregulation of AR and MYC signaling | [8][13] | |
| Genetic | CRISPR KO of CREBBP/EP300 | Inhibition of proliferation; G0/G1 cell cycle arrest | Reduction in global H3K27ac | [12][14] |
| siRNA knockdown of p300/CBP | Growth inhibition | Reduction in H3K18ac and H3K27ac | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the mechanism of action and the validation process.
Caption: CBP/p300 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Target Validation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of results. Below are outlines for key experiments.
CRISPR-Cas9 Mediated Knockout of CREBBP and EP300
This protocol provides a genetic model to compare against pharmacological inhibition.
-
Objective: To generate cell lines lacking functional CBP and/or p300 proteins.
-
Methodology:
-
gRNA Design: Design and clone 2-3 single guide RNAs (sgRNAs) targeting early, conserved exons of CREBBP and EP300 into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). Non-targeting sgRNAs should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., THP-1, Molm13) with the lentiviral particles.[12]
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm protein knockout via Western blot analysis for CBP and p300. Successful knockout should also result in a significant decrease in global H3K27 acetylation.[12]
-
Western Blot for Histone Acetylation
This assay directly measures the on-target enzymatic activity of CBP/p300 inhibitors.
-
Objective: To quantify changes in specific histone acetylation marks following inhibitor treatment or gene knockout.
-
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, A-485, or DMSO (vehicle control) for a specified time (e.g., 3-24 hours).[10] Use knockout cell lines as a genetic control.
-
Histone Extraction: Isolate nuclei and perform an acid extraction to enrich for histone proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-Total Histone H3).[11]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
This assay assesses the phenotypic consequence of CBP/p300 inhibition on cell proliferation.
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Treat cells with inhibitors or use knockout cell lines as described above.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G0/G1 population is indicative of a cell cycle arrest.[14]
-
Conclusion
The validation of this compound's on-target effects is strongly supported by the convergence of phenotypes observed with genetic ablation of its targets, CREBBP and EP300. Both pharmacological inhibition and gene knockout lead to reduced histone acetylation and a subsequent block in cell cycle progression. Comparing this compound with alternative inhibitors like A-485 and CCS1477 further contextualizes its potency and mechanism. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to confirm the on-target activity of CBP/p300 inhibitors and advance their development as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EML-425, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 485 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The epigenetic regulators EP300/CREBBP represent promising therapeutic targets in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
EML425 Versus siRNA Knockdown of CBP/p300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cellular processes, including proliferation, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This guide provides an objective comparison of two common methodologies for inhibiting CBP/p300 function: the small molecule inhibitor EML425 (represented by well-characterized inhibitors like A-485 and C646) and siRNA-mediated knockdown.
Mechanism of Action
EML425 (Small Molecule Inhibitors): These agents, such as A-485, act as potent and selective catalytic inhibitors of p300/CBP.[1][2] They are competitive with acetyl-CoA, directly blocking the histone acetyltransferase activity of the enzymes.[2] This inhibition leads to a rapid and dose-dependent decrease in histone acetylation, particularly at H3K18 and H3K27, without affecting other epigenetic marks like H3K9Ac.[1][2]
siRNA Knockdown: Small interfering RNA (siRNA) targets the mRNA of CBP and p300 for degradation, thereby preventing protein synthesis. This results in a reduction of the total cellular pool of CBP and p300 proteins. The functional consequence is a decrease in histone acetylation and the transcription of target genes due to the diminished availability of the co-activators.[3][4]
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison between EML425 and siRNA knockdown of CBP/p300.
| Parameter | EML425 (A-485) | siRNA Knockdown (CBP/p300) | Reference |
| Target Inhibition | IC50 = 9.8 nM (p300), 2.6 nM (CBP) | ~80% protein reduction after shRNA induction | [1][5] |
| Effect on Histone Acetylation | Dose-dependent decrease in H3K27Ac (EC50 = 73 nM in PC-3 cells) | 35-60% reduction in H3 and H4 acetylation at target promoters | [1][4] |
| Downstream Gene Expression | Repression of androgen response and proliferation-related pathways | 40-60% reduction in H2B and H4 gene expression | [3][4][6] |
| Cellular Phenotype | Inhibition of proliferation in lineage-specific tumor types | Reduced cell viability in Ewing sarcoma cell lines | [1][7] |
Table 1: Comparison of Inhibitory Efficacy.
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| PC-3 (Prostate Cancer) | A-485 (3h) | Inhibition of H3K27Ac | EC50 = 73 nM | [1] |
| HeLa | siRNA (CBP or p300) | Decreased H2B and H4 expression | 40-60% reduction | [3][4] |
| HeLa | siRNA (CBP and p300 double knockdown) | Decreased H2B mRNA | ~60% reduction | [3] |
| SKES1, A4573, TC71 (Ewing Sarcoma) | siRNA (CBP and p300) | Reduced cell viability (72h) | Significant reduction (p<0.001 to p<0.0001) | [7] |
| LNCaP (Prostate Cancer) | p300 inhibition | Reduced histone H3 and H2B acetylation and cell proliferation | Pronounced loss of histone acetylation and attenuated cell proliferation with combined CBP/p300 inhibition | [6] |
Table 2: Summary of Experimental Data.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition | eLife [elifesciences.org]
- 3. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes | PLOS One [journals.plos.org]
- 5. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling EML 425
This document provides crucial safety protocols and logistical plans for the handling and disposal of EML 425, a cell-permeable, reversible, and non-competitive inhibitor of p300/CBP histone acetyltransferases.[1][2][3][4] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1675821-32-5 |
| Molecular Formula | C27H24N2O4 |
| Molecular Weight | 440.49 g/mol [1] |
| Purity | ≥98% (HPLC)[1][2] |
| Form | Solid/Powder[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective, impermeable gloves | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Avoids inhalation of dust or aerosols.[5] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust and aerosols.[5]
-
Prevent contact with eyes and skin.[5]
-
Use only in areas with appropriate exhaust ventilation.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash skin thoroughly after handling.[5]
Storage:
-
Keep the container tightly sealed.[5]
-
Store in a cool, well-ventilated area.[5]
-
Protect from direct sunlight and sources of ignition.[5]
-
Recommended storage temperatures: -20°C (powder) or -80°C (in solvent).[5]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[5] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Keep the product away from drains, water courses, and the soil.[5]
Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Step-by-step spill response plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
